molecular formula C43H86O2 B15548288 Heneicosanyl lignocerate

Heneicosanyl lignocerate

Cat. No.: B15548288
M. Wt: 635.1 g/mol
InChI Key: LDTJAQDTZPWARA-UHFFFAOYSA-N
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Description

Heneicosanyl lignocerate is a useful research compound. Its molecular formula is C43H86O2 and its molecular weight is 635.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H86O2

Molecular Weight

635.1 g/mol

IUPAC Name

henicosyl docosanoate

InChI

InChI=1S/C43H86O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(44)45-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3

InChI Key

LDTJAQDTZPWARA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Heneicosanyl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanyl lignocerate is a long-chain wax ester, a class of lipids known for their chemical stability and diverse biological roles, ranging from energy storage to forming protective hydrophobic barriers.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its role in biological signaling pathways. While specific experimental data for this compound is limited, this guide compiles available information on its constituent molecules—heneicosanol and lignoceric acid—and closely related wax esters to provide a thorough understanding of its expected characteristics.

Physicochemical Properties

This compound is an ester formed from the condensation of heneicosanol (a 21-carbon fatty alcohol) and lignoceric acid (a 24-carbon saturated fatty acid). Its properties are largely dictated by its long, saturated hydrocarbon chains, resulting in a nonpolar and hydrophobic molecule.

Calculated and Estimated Physicochemical Data
PropertyHeneicosanol (C21H44O)Lignoceric Acid (C24H48O2)Behenyl Lignocerate (C46H92O2) (Proxy)This compound (C45H90O2) (Estimated)
Molecular Formula C21H44OC24H48O2C46H92O2C45H90O2
Molecular Weight ( g/mol ) 312.58368.63677.22[2]~663.2
Melting Point (°C) 66-6880-82Not AvailableEstimated to be high, likely solid at room temperature. Saturated wax esters with 26-48 carbons melt in the range of 38-73°C.[3][4]
Boiling Point (°C) 215 (at 10 mmHg)272 (at 10 mmHg)Not AvailableExpected to be very high due to its large molecular weight.
Solubility Insoluble in water; Soluble in organic solvents.Insoluble in water; Soluble in hot ethanol, ether, and chloroform (B151607).Insoluble in water; Soluble in nonpolar organic solvents.Expected to be insoluble in water and soluble in nonpolar organic solvents like hexane (B92381), ether, and chloroform.
Appearance White crystalline solidWhite crystalline powderNot AvailableExpected to be a waxy solid at room temperature.

Experimental Protocols

The characterization of this compound involves chromatographic techniques to determine its purity and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Wax Ester Analysis

GC-MS is a powerful technique for the identification and quantification of long-chain wax esters. High-temperature GC is necessary to ensure the volatilization of these large molecules.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC, or equivalent, equipped for high-temperature operation.

  • Column: A high-temperature capillary column, such as a DB-1HT (15 m x 0.25 mm, 0.1 µm film thickness).[1]

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS, or equivalent.[1]

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable organic solvent such as hexane or chloroform to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC.

  • GC Conditions:

    • Injector Temperature: 340°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 350°C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Transfer Line Temperature: 350°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-800.[1]

  • Data Analysis: The resulting mass spectrum will show characteristic fragmentation patterns of the wax ester, allowing for the identification of the fatty acid and fatty alcohol moieties.

Thin-Layer Chromatography (TLC) for Lipid Separation

TLC is a rapid and effective method for the qualitative analysis of lipid mixtures and for assessing the purity of isolated wax esters.

Materials:

  • TLC Plates: Silica gel 60 F254 plates.

  • Developing Solvent: A nonpolar solvent system such as hexane:diethyl ether (90:10, v/v).

  • Visualization Reagent: Iodine vapor or a solution of 10% phosphomolybdic acid in ethanol.

Procedure:

  • Sample Application: Dissolve the sample in a volatile solvent like chloroform. Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the hexane:diethyl ether solvent system. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Place the dried plate in a chamber with iodine crystals or spray with the phosphomolybdic acid solution and gently heat to visualize the separated lipid spots. Wax esters are relatively nonpolar and will have a high Rf value.

Biological Signaling and Logical Relationships

While direct signaling pathways involving this compound are not well-documented, its precursors, very long-chain fatty acids (VLCFAs), are integral to plant defense signaling, particularly in the formation and function of the plant cuticle.[5] The cuticle acts as a primary barrier against pathogens, and its composition, which includes wax esters, is crucial for this protective role.

The biosynthesis of wax esters is a key component of the metabolic pathways that produce the protective cuticular wax layer in plants. This pathway is linked to the plant's response to biotic stress.

Wax_Ester_Biosynthesis_and_Plant_Defense cluster_Fatty_Acid_Elongation Fatty Acid Elongation (ER) cluster_Wax_Biosynthesis Wax Biosynthesis Pathway cluster_Plant_Defense Plant Defense Response C16_C18_Acyl_CoA C16-C18 Acyl-CoA VLCFA_CoA Very Long-Chain Acyl-CoA (e.g., Lignoceryl-CoA) C16_C18_Acyl_CoA->VLCFA_CoA Fatty Acid Elongase (FAE) Complex Fatty_Alcohol Fatty Alcohol (e.g., Heneicosanol) VLCFA_CoA->Fatty_Alcohol Fatty Acyl-CoA Reductase (FAR) Wax_Ester Wax Ester (this compound) VLCFA_CoA->Wax_Ester Fatty_Alcohol->Wax_Ester Wax Synthase (WS) Cuticle_Formation Cuticle Formation and Reinforcement Wax_Ester->Cuticle_Formation Pathogen_Resistance Pathogen Resistance Cuticle_Formation->Pathogen_Resistance Physical Barrier Pathogen_Attack Pathogen Attack Pathogen_Attack->VLCFA_CoA Induces Biosynthesis

Caption: Biosynthesis of this compound and its role in plant defense.

This diagram illustrates the synthesis of very long-chain fatty acyl-CoAs, such as lignoceryl-CoA, from shorter-chain fatty acids in the endoplasmic reticulum.[5] These VLCFAs are then utilized in the wax biosynthesis pathway. A fatty acyl-CoA reductase (FAR) reduces the acyl-CoA to a fatty alcohol (e.g., heneicosanol).[5] Subsequently, a wax synthase (WS) catalyzes the esterification of the fatty alcohol with another very long-chain acyl-CoA molecule to form the wax ester, this compound.[5] This wax ester is a component of the plant cuticle, which provides a physical barrier against pathogen invasion, thereby contributing to the plant's defense mechanisms.[5]

Conclusion

This compound, as a very long-chain wax ester, possesses physicochemical properties characteristic of a highly nonpolar and thermally stable compound. While direct experimental data remains scarce, a robust understanding of its behavior can be extrapolated from its constituent molecules and analogous compounds. The provided experimental protocols offer a solid foundation for its analytical characterization. Furthermore, its biosynthetic pathway is intrinsically linked to the formation of protective barriers in organisms, highlighting its significance in biological defense systems. This guide serves as a valuable resource for professionals engaged in the research and development of lipid-based molecules for various applications.

References

An In-depth Technical Guide to Heneicosanyl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanyl lignocerate is a wax ester, a type of lipid molecule composed of a long-chain fatty alcohol (heneicosanol) and a very-long-chain saturated fatty acid (lignoceric acid). As a member of the wax ester class, it is characterized by its significant hydrophobicity and stability. This document provides a detailed overview of the chemical structure, formula, and constituent components of this compound. Due to the limited availability of specific experimental data for this particular ester, this guide also presents key physicochemical properties of its constituent molecules, heneicosanol and lignoceric acid, to offer a foundational understanding. A generalized experimental workflow for the synthesis of such esters is also described.

Chemical Structure and Formula

This compound is the ester product of the condensation reaction between heneicosanol, a 21-carbon primary fatty alcohol, and lignoceric acid, a 24-carbon saturated fatty acid.

The chemical structure of this compound is characterized by an ester bond (-COO-) linking the 21-carbon alkyl group of heneicosanol to the carbonyl group of lignoceric acid.

The chemical formula for heneicosanol is C₂₁H₄₄O, and for lignoceric acid, it is C₂₄H₄₈O₂. The esterification reaction results in the elimination of one molecule of water (H₂O).

Therefore, the chemical formula for this compound is C₄₅H₉₀O₂ .

Physicochemical Properties of Constituent Molecules

PropertyHeneicosanolLignoceric Acid
Molecular Formula C₂₁H₄₄OC₂₄H₄₈O₂
Molecular Weight 312.6 g/mol 368.6 g/mol
Appearance White solidWhite crystalline solid
Melting Point 68-71 °C81-84 °C
Boiling Point 381.5 °C (at 760 mmHg)481.9 °C (at 760 mmHg)
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in hot ethanol, ether, and benzene

Experimental Protocols: Synthesis of Wax Esters

The synthesis of henecosanyl lignocerate can be achieved through standard esterification methods. A common laboratory-scale procedure is the Fischer-Speier esterification.

Objective: To synthesize this compound from heneicosanol and lignoceric acid.

Materials:

  • Heneicosanol

  • Lignoceric acid

  • A suitable acidic catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • An organic solvent (e.g., toluene, hexane) to facilitate the reaction and azeotropically remove water.

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification system (e.g., column chromatography with silica (B1680970) gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of heneicosanol and lignoceric acid in the chosen organic solvent.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution.

  • Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography to separate it from any unreacted starting materials and byproducts.

Visualization of Synthesis Pathway

The following diagram illustrates the generalized workflow for the synthesis of a wax ester like this compound.

Ester_Synthesis_Workflow Reactants Reactants: Heneicosanol & Lignoceric Acid + Acid Catalyst in Solvent Reaction Esterification Reaction (Reflux with Dean-Stark) Reactants->Reaction Quenching Neutralization & Washing (Sodium Bicarbonate, Brine) Reaction->Quenching Drying Drying & Solvent Removal (Anhydrous Na2SO4, Rotary Evaporator) Quenching->Drying Purification Purification (Column Chromatography) Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

The logical relationship of the esterification reaction is depicted in the following diagram.

Fischer_Esterification Heneicosanol Heneicosanol C₂₁H₄₄O plus_reactants + LignocericAcid Lignoceric Acid C₂₄H₄₈O₂ Catalyst H⁺ (Acid Catalyst) plus_products + HeneicosanylLignocerate This compound C₄₅H₉₀O₂ Water Water H₂O plus_reactants->Catalyst   

Caption: Fischer-Speier esterification of heneicosanol and lignoceric acid.

An In-depth Technical Guide to the Natural Sources and Occurrence of Heneicosanyl Lignocerate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources, occurrence, and experimental protocols related to heneicosanyl lignocerate, a long-chain wax ester found in the plant kingdom. This document is intended to serve as a technical resource for professionals in research, science, and drug development who are interested in the isolation, identification, and potential applications of this compound.

Introduction

This compound (C45H90O2) is a wax ester composed of heneicosanol (a 21-carbon fatty alcohol) and lignoceric acid (a 24-carbon saturated fatty acid). As a member of the wax ester class, it is a component of the protective cuticular waxes of some plants. These waxes play a crucial role in preventing water loss and protecting plants from various environmental stresses. The study of specific wax esters like this compound is of growing interest due to their potential applications in pharmaceuticals, cosmetics, and as industrial biofuels and lubricants.

Natural Sources and Occurrence

The identification and quantification of specific long-chain wax esters in plants is a complex analytical challenge. To date, the most definitive identification of this compound has been in the plant Centella asiatica.

Centella asiatica (Gotu Kola)

Centella asiatica, a member of the Apiaceae family, is a medicinal herb with a long history of use in traditional medicine. Phytochemical analysis of the whole aerial parts of Centella asiatica has led to the isolation and characterization of this compound.[1][2]

Other Potential Plant Sources

While direct evidence for this compound in other specific plants is limited in publicly available literature, its constituent parts, heneicosanol and lignoceric acid, are known to occur in various plant waxes. Long-chain wax esters are major components of commercially important plant-derived waxes such as Jojoba oil and Carnauba wax. It is plausible that this compound may be present as a minor constituent in these and other plant waxes, though further detailed analysis is required for confirmation.

Quantitative Data

The concentration of specific wax esters can vary significantly depending on the plant species, developmental stage, and environmental conditions. The most concrete quantitative data for this compound comes from studies on Centella asiatica.

Plant SpeciesPlant PartCompoundConcentration (% w/w of extract)
Centella asiaticaWhole aerial partsn-Eicosanyl lignocerate0.17

Table 1: Quantitative Occurrence of this compound in Centella asiatica.[2]

Experimental Protocols

The isolation and characterization of this compound from plant sources involve a multi-step process encompassing extraction, purification, and structural elucidation.

1. Extraction: Soxhlet Extraction

A widely used method for the exhaustive extraction of lipids, including wax esters, from solid plant material is Soxhlet extraction.

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

  • Solvent: 95% Ethanol is a common solvent for extracting a broad range of phytochemicals, including moderately polar compounds like wax esters.

  • Procedure:

    • The dried and powdered plant material (e.g., whole aerial parts of Centella asiatica) is placed in a thimble within the main chamber of the Soxhlet extractor.

    • The extractor is fitted onto a flask containing the extraction solvent and below a condenser.

    • The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.

    • The condenser ensures that any solvent vapor cools, and drips back down into the chamber housing the solid material.

    • The chamber containing the solid material slowly fills with warm solvent. Some of the desired compound will then dissolve in the warm solvent.

    • When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

    • This cycle is allowed to repeat for an extended period (e.g., 72 hours) to ensure complete extraction.

  • Post-Extraction: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Isolation and Purification: Column Chromatography

Column chromatography is a standard technique for separating individual compounds from a complex mixture.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used for the separation of lipids.

  • Mobile Phase: A gradient of solvents with increasing polarity is employed to elute compounds with different affinities for the stationary phase. A typical gradient might start with non-polar solvents like petroleum ether and gradually introduce more polar solvents like chloroform (B151607) and methanol.

  • Procedure:

    • The crude extract is adsorbed onto a small amount of silica gel.

    • The silica gel column is packed and equilibrated with the initial, non-polar solvent.

    • The adsorbed sample is loaded onto the top of the column.

    • The column is eluted with the solvent gradient, and fractions are collected sequentially.

    • Thin Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the compound of interest.

    • Fractions containing this compound are pooled and the solvent is evaporated.

3. Structural Elucidation: Spectroscopic Techniques

The definitive identification of the isolated compound is achieved through a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound, characteristic peaks would include those for C-H stretching of long alkyl chains and the C=O stretching of the ester group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Proton NMR): Gives detailed information about the different types of protons and their neighboring environments. In this compound, specific signals would correspond to the protons of the long methylene (B1212753) chains, the protons adjacent to the ester oxygen on both the alcohol and acid moieties, and the terminal methyl groups.

    • ¹³C NMR (Carbon-13 NMR): Provides information about the different carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the long alkyl chains, and the carbons adjacent to the ester oxygen.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which can be used to confirm its structure. For this compound, the molecular ion peak and fragments corresponding to the heneicosanol and lignoceric acid moieties would be expected.

Signaling Pathways and Biological Role

Currently, there is a lack of specific information in the scientific literature regarding signaling pathways directly involving this compound in plants. However, as a component of cuticular wax, its primary biological role is structural and protective.

Biosynthesis of Wax Esters in Plants

The biosynthesis of wax esters is a part of the broader pathway of cuticular wax production in the epidermal cells of plants.

Wax_Ester_Biosynthesis Fatty_Acids C16/C18 Fatty Acids (in Plastid) VLCFA_Synthesis Fatty Acid Elongation (ER) Fatty_Acids->VLCFA_Synthesis Export & Activation VLCFAs Very-Long-Chain Fatty Acyl-CoAs VLCFA_Synthesis->VLCFAs Alcohol_Pathway Alcohol-Forming Pathway VLCFAs->Alcohol_Pathway Wax_Synthase Wax Synthase (WSD1 in Arabidopsis) VLCFAs->Wax_Synthase Acyl Donor Fatty_Alcohols Primary Alcohols Alcohol_Pathway->Fatty_Alcohols Fatty_Alcohols->Wax_Synthase Wax_Esters Wax Esters (e.g., this compound) Wax_Synthase->Wax_Esters Cuticle Export to Cuticle Wax_Esters->Cuticle

Caption: Generalized pathway for the biosynthesis of wax esters in plants.

The general biological functions of plant cuticular waxes, and by extension this compound, include:

  • Reduction of water loss: The hydrophobic nature of the wax layer minimizes non-stomatal water transpiration.

  • Protection from UV radiation: The wax layer can reflect and scatter harmful UV radiation.

  • Defense against pathogens and herbivores: The physical barrier of the cuticle can prevent fungal spore germination and deter insect feeding.

Conclusion

This compound has been identified and quantified in Centella asiatica. While its presence in other plants is plausible, further research is needed for confirmation. The established protocols for extraction, isolation, and characterization provide a solid foundation for future studies on this and other long-chain wax esters. Understanding the natural sources and biosynthesis of these compounds is crucial for exploring their potential applications in various industries. The lack of information on specific signaling pathways highlights an area for future research, which could uncover novel biological functions for these complex lipids.

References

The Biosynthesis of Heneicosanyl Lignocerate in Plant Cuticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Plant cuticles are a vital protective barrier, with cuticular waxes playing a crucial role in preventing water loss and protecting against environmental stresses. These waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including wax esters. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of a specific wax ester, heneicosanyl lignocerate, a molecule comprised of a C21 alcohol (heneicosanol) and a C24 fatty acid (lignoceric acid). While direct experimental evidence for the complete pathway of this specific molecule is limited, this document outlines a putative route based on established principles of plant wax biosynthesis, including fatty acid elongation and modification. We detail the key enzymatic steps, present generalized experimental protocols for analysis, and provide visualizations of the proposed metabolic pathways.

Introduction to Plant Cuticular Waxes

The aerial surfaces of most land plants are covered by a cuticle, a hydrophobic layer primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes[1]. These waxes are a complex mixture of hydrophobic lipids, predominantly derivatives of VLCFAs with chain lengths ranging from C20 to C34 and beyond[2]. The composition of these waxes varies significantly between plant species, organs, and developmental stages and is influenced by environmental conditions[3].

The main components of cuticular waxes include alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters[4]. Wax esters are formed by the esterification of a fatty acid with a fatty alcohol[5]. This guide focuses on the biosynthesis of a specific wax ester, this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in the endoplasmic reticulum (ER) of epidermal cells and involves three main stages:

  • De novo synthesis of C16 and C18 fatty acids in the plastid.

  • Elongation of these fatty acids to form very-long-chain fatty acids (VLCFAs), specifically the C24 lignoceric acid and a C22 precursor for the C21 heneicosanol.

  • Modification of the VLCFA precursors and their final assembly into the wax ester.

The overall proposed pathway is depicted below:

Heneicosanyl_Lignocerate_Biosynthesis_Overview cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_fae Fatty Acid Elongation (FAE) cluster_alpha_ox Proposed α-Oxidation cluster_reduction Acyl-CoA Reduction cluster_esterification Esterification C16/C18 Acyl-ACP C16/C18 Acyl-ACP C18-CoA C18-CoA C16/C18 Acyl-ACP->C18-CoA Transport to ER & Acyl-CoA Synthetase C20-CoA C20-CoA C18-CoA->C20-CoA KCS C22-CoA C22-CoA C20-CoA->C22-CoA KCS Lignoceryl-CoA (C24) Lignoceryl-CoA (C24) C22-CoA->Lignoceryl-CoA (C24) KCS20/KCS2 C22-CoA_alpha C22-CoA Lignoceryl-CoA_ester Lignoceryl-CoA (C24) C21-Aldehyde C21-Aldehyde C22-CoA_alpha->C21-Aldehyde α-DOX C21 Acyl-CoA C21 Acyl-CoA C21-Aldehyde->C21 Acyl-CoA C21 Acyl-CoA_reduct C21 Acyl-CoA Heneicosanol (C21) Heneicosanol (C21) C21 Acyl-CoA_reduct->Heneicosanol (C21) FAR (e.g., CER4) Heneicosanol_ester Heneicosanol (C21) This compound This compound Lignoceryl-CoA_ester->this compound Heneicosanol_ester->this compound WSD1 FAE_Cycle Acyl-CoA (Cn) Acyl-CoA (Cn) beta-Ketoacyl-CoA (Cn+2) beta-Ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->beta-Ketoacyl-CoA (Cn+2) KCS Malonyl-CoA Malonyl-CoA Malonyl-CoA->beta-Ketoacyl-CoA (Cn+2) beta-Hydroxyacyl-CoA (Cn+2) beta-Hydroxyacyl-CoA (Cn+2) beta-Ketoacyl-CoA (Cn+2)->beta-Hydroxyacyl-CoA (Cn+2) KCR trans-2,3-Enoyl-CoA (Cn+2) trans-2,3-Enoyl-CoA (Cn+2) beta-Hydroxyacyl-CoA (Cn+2)->trans-2,3-Enoyl-CoA (Cn+2) HCD Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2,3-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) ECR Wax_Analysis_Workflow Plant_Material Plant Material (e.g., Stems) Extraction Immerse in Chloroform (e.g., 30s) Plant_Material->Extraction Internal_Standard Add Internal Standard (e.g., n-tetracosane) Extraction->Internal_Standard Evaporation Evaporate Solvent under N2 Stream Internal_Standard->Evaporation Derivatization Derivatize with BSTFA in Pyridine (for alcohols and acids) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Compound Identification and Quantification GCMS_Analysis->Data_Analysis

References

An In-depth Technical Guide to Heneicosanyl Lignocerate and Related Long-Chain Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain wax esters are a significant class of lipids, characterized by their ester linkage between a long-chain fatty acid and a long-chain fatty alcohol. These molecules are integral to various biological systems, serving as energy stores and protective barriers.[1][2] In the pharmaceutical and cosmetic industries, their unique physicochemical properties, such as high hydrophobicity and thermal stability, are leveraged for applications in drug delivery systems, formulation excipients, and as emollients.[3] This technical guide provides a comprehensive overview of heneicosanyl lignocerate, a specific long-chain wax ester, and its broader chemical family. It details its chemical identity, physicochemical properties in the context of related compounds, methodologies for its synthesis and analysis, and its biological significance.

Chemical Identity of this compound

This compound is a wax ester formed from the esterification of heneicosanol (a 21-carbon alcohol) and lignoceric acid (a 24-carbon saturated fatty acid).

  • IUPAC Name: Heneicosyl tetracosanoate (B1234217)

  • Molecular Formula: C45H90O2

  • CAS Number: A specific CAS number for heneicosyl tetracosanoate is not readily found in major chemical databases. For reference, the CAS number for a close structural homolog, behenyl lignocerate (docosyl tetracosanoate; C46H92O2), is 42233-59-0 .[4][5][6]

Physicochemical Properties of Long-Chain Wax Esters

The physical properties of wax esters are primarily determined by the total number of carbon atoms and the presence of any unsaturation.[7] Saturated long-chain wax esters, such as this compound, are typically solid at room temperature with melting points influenced by their overall chain length.[3][7] The following table summarizes the properties of a homologous series of saturated wax esters to provide a comparative context for this compound.

Wax Ester NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Behenyl LignocerateDocosyl tetracosanoateC46H92O2677.2242233-59-0[8][9]
Tetracosyl LignocerateTetracosyl tetracosanoateC48H96O2705.271001-43-0
Hexacosyl LignocerateHexacosyl tetracosanoateC50H100O2733.33121878-03-3

Data compiled from various chemical databases.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the direct esterification of heneicosanol and lignoceric acid, often catalyzed by an enzyme for higher specificity and milder reaction conditions.

Enzymatic Synthesis of Heneicosyl Tetracosanoate

This protocol describes a general method for the lipase-catalyzed synthesis of long-chain wax esters, adapted for heneicosyl tetracosanoate.

Materials:

  • Lignoceric acid (Tetracosanoic acid)

  • Heneicosanol (1-Heneicosanol)

  • Immobilized lipase (B570770) (e.g., Novozym® 435 or Lipozyme® RMIM)[10]

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Molecular sieves (for solvent drying, if necessary)

  • Nitrogen gas

Equipment:

  • Reaction vessel (e.g., screw-capped flask)

  • Heating and stirring module (e.g., magnetic stirrer with hot plate)

  • Temperature controller

  • Rotary evaporator

Protocol:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve equimolar amounts of lignoceric acid and heneicosanol in anhydrous n-hexane. A typical substrate molar ratio would be 1:1 to 1:3 (acid to alcohol).[10]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 10-50% of the total substrate weight.[10]

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to displace air and prevent oxidative side reactions.

  • Reaction Conditions: Seal the vessel and place it on the heating and stirring module. Maintain the reaction at a constant temperature, typically between 45-65°C, with continuous stirring for a duration of 1 to 5 hours.[10]

  • Monitoring the Reaction: The progress of the esterification can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: Upon completion of the reaction, stop the heating and stirring and allow the mixture to cool to room temperature. Remove the immobilized enzyme by filtration.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude wax ester.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel, using a non-polar solvent system such as hexane (B92381) with a small percentage of ethyl acetate, to yield pure heneicosyl tetracosanoate.

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis and identification of long-chain wax esters.[8][11] Due to their low volatility, derivatization to more volatile forms like fatty acid methyl esters (FAMEs) is a common practice for analyzing the fatty acid components after hydrolysis.[8][11]

GC-MS Analysis of Wax Esters

This protocol outlines a general procedure for the analysis of wax esters.

Materials:

  • Wax ester sample (e.g., synthesized heneicosyl tetracosanoate)

  • Anhydrous Methanolic HCl (1.25 M) or BF3-Methanol

  • Hexane (GC grade)

  • Internal standard (e.g., a fatty acid or wax ester of a chain length not present in the sample)

Equipment:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Low-polarity capillary column (e.g., VF-5 MS or equivalent)[12]

  • Heating block or water bath

  • Vortex mixer

Protocol:

  • Sample Preparation (Hydrolysis and Methylation):

    • Accurately weigh a small amount of the wax ester sample into a screw-capped glass tube.

    • Add a known amount of the internal standard.

    • Add anhydrous methanolic HCl.

    • Seal the tube tightly and heat at 80-85°C for 1 hour to hydrolyze the ester and methylate the resulting fatty acid.[8]

    • Allow the tube to cool to room temperature.

  • Extraction of FAMEs:

    • Add hexane to the tube and vortex thoroughly to extract the fatty acid methyl esters (FAMEs).

    • Add deionized water to induce phase separation.

    • Centrifuge briefly to clarify the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-MS Instrumental Analysis:

    • Injector: Set to a temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]

    • Oven Temperature Program: An initial temperature of around 120°C, ramped up to a final temperature of 350°C or higher, depending on the specific column and analytes.[1]

    • MS Detector: Operate in electron ionization (EI) mode. The mass range scanned should be appropriate for the expected fragments (e.g., 50-800 amu).[12]

  • Data Analysis: Identify the FAME (methyl tetracosanoate) and fatty alcohol (heneicosanol) peaks based on their retention times and mass spectra compared to known standards and libraries. Quantify the components based on their peak areas relative to the internal standard.

Biological Significance and Applications

Wax esters are found throughout the biological world, from microorganisms to plants and animals.[1][13] They serve critical functions including:

  • Energy Storage: In many marine organisms and some seeds (like jojoba), wax esters are a primary form of energy reserve.[2][13]

  • Waterproofing and Protection: In plants, wax esters are a major component of the epicuticular wax that covers leaves, preventing water loss and protecting against environmental stressors.[2] In insects, they provide a hydrophobic barrier on the cuticle.[7]

  • Buoyancy: In some marine animals, large deposits of wax esters contribute to buoyancy.

In the context of drug development, the properties of wax esters make them excellent candidates for use as excipients in formulations.[3] They are used in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to control drug release, improve stability, and enhance bioavailability.[3]

Biosynthesis of Wax Esters

The biosynthesis of wax esters in most organisms involves a two-step enzymatic pathway.[1] First, a long-chain fatty acyl-CoA is reduced to a fatty alcohol. Second, a wax synthase enzyme catalyzes the esterification of this fatty alcohol with another fatty acyl-CoA molecule.[1]

Wax_Ester_Biosynthesis cluster_reduction cluster_esterification Fatty_Acyl_CoA Fatty Acyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) Fatty_Acyl_CoA->FAR Reduction Fatty_Alcohol Fatty Alcohol WS Wax Synthase (WS) Fatty_Alcohol->WS Another_Fatty_Acyl_CoA Fatty Acyl-CoA Another_Fatty_Acyl_CoA->WS Wax_Ester Wax Ester FAR->Fatty_Alcohol WS->Wax_Ester Esterification

Caption: Generalized biosynthetic pathway of wax esters.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Experimental_Workflow start Define Target: Heneicosyl Tetracosanoate reactants Source Reactants: - Lignoceric Acid - Heneicosanol - Immobilized Lipase start->reactants synthesis Enzymatic Esterification (Protocol 3.1) reactants->synthesis purification Purification (Column Chromatography) synthesis->purification analysis Characterization (GC-MS, Protocol 4.1) purification->analysis result Pure, Characterized Heneicosyl Tetracosanoate analysis->result

Caption: Logical workflow for synthesis and characterization.

References

The Biological Role of Heneicosanyl Lignocerate in Insect Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IV. Concluding Remarks

This technical guide has synthesized the current understanding of very long-chain wax esters in insect physiology to infer the biological role of heneicosanyl lignocerate. While direct research on this specific compound is not available in the reviewed literature, its structural similarity to other identified very long-chain wax esters in insects allows for informed postulation of its functions and the methodologies for its study. The primary role of such molecules is unequivocally structural, contributing to the integrity of the cuticular wax layer that is essential for preventing desiccation and protecting against environmental threats. Future research should focus on high-resolution analytical studies of a wider range of insect species to identify and quantify specific very long-chain wax esters like this compound. Elucidating the precise composition of the cuticular wax will provide a more nuanced understanding of its biophysical properties and its role in chemical communication. Furthermore, exploring the substrate specificity of the enzymes in the wax biosynthesis pathway could open new avenues for the development of targeted and species-specific pest control strategies.

I. Introduction to this compound and Insect Wax Esters

This compound (C45H90O2) is a very long-chain wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. In insects, these molecules are critical components of the epicuticular wax layer, which forms a hydrophobic barrier essential for survival in terrestrial environments[1][2]. This layer's primary functions are to restrict water transpiration through the cuticle and to protect the insect from external threats such as pathogens, predators, and insecticides[1][2]. While specific research identifying this compound in insects is limited, the study of analogous very long-chain wax esters provides a strong foundation for understanding its likely biological significance.

II. Biological Roles of Very Long-Chain Wax Esters in Insects

The biological functions of very long-chain wax esters, and by extension, likely those of this compound, can be divided into two main categories: structural and communicative.

A. Structural Role: Desiccation Resistance

The most critical function of the cuticular wax layer is to prevent water loss. The long, saturated acyl chains of wax esters pack tightly to form a highly ordered, crystalline structure at physiological temperatures, creating an effective barrier to water diffusion[1][3]. The significant chain length of molecules like this compound contributes to a high melting point, ensuring the stability and impermeability of this protective layer under varying environmental conditions[3].

B. Chemical Communication

Cuticular lipids, including wax esters, also serve as a medium for chemical communication. These semiochemicals can convey information about an insect's species, sex, age, and reproductive status, playing a role in mate recognition and social interactions[2].

III. Quantitative Data on Very Long-Chain Wax Esters in Insects

Direct quantitative data for this compound in insects is not available in the reviewed literature. However, studies on scale insects, known for their prolific wax production, have identified very long-chain wax esters as major components of their secreted wax. The tables below summarize the composition of wax esters found in two such species, providing a proxy for the types of quantitative data that would be relevant for this compound.

Table 1: Wax Ester Composition of the Chinese White Wax Scale, Ericerus pela

Wax Ester ComponentChemical FormulaRelative Abundance (%)
Hexacosyl hexacosanoateC52H104O255.16
Hexacosyl tetracosanoateC50H100O222.36
Hexacosyl octacosanoateC54H108O216.65

Source: Adapted from GC-MS analysis of the wax shell of Ericerus pela.[4]

Table 2: General Composition of Chinese Insect Wax from Ceroplastes and Ericerus species

Component ClassPredominant MoleculesNotes
Very Long-Chain Wax EstersCeryl cerotate (B1232311) (C51H102O2) and other esters ranging from C48 to C60Primary components, contributing to the high melting point (80-84°C)
Free Fatty Acids-Minor components
Free Fatty Alcohols-Minor components
Hydrocarbons-Minor components

Source: General chemical characteristics of Chinese insect wax.[5]

IV. Experimental Protocols

The study of very long-chain wax esters like this compound requires specialized analytical techniques due to their low volatility and high molecular weight.

A. Extraction of Cuticular Waxes
  • Solvent Extraction: Whole insects are briefly immersed in a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to dissolve the cuticular lipids without extracting internal lipids.

  • Filtration and Concentration: The solvent extract is filtered to remove debris and then concentrated under a stream of nitrogen.

B. Analysis by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)

Due to the low volatility of very long-chain wax esters, high-temperature analytical conditions are necessary.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a high-temperature capillary column (e.g., DB-1HT) is required[1][6].

  • Temperature Program:

    • Injector and Detector Temperature: Set to a high temperature, for example, 390°C, to ensure volatilization without degradation[6].

    • Column Oven Program: A temperature ramp is programmed to separate the different wax ester components. An example program could be: initial temperature of 120°C, ramped to 240°C at 15°C/min, then ramped to 390°C at 8°C/min, and held for a final period[6].

  • Mass Spectrometry: Electron impact (EI) ionization is used. The resulting mass spectra provide information on the molecular weight of the wax ester and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties, allowing for their identification[3][7].

V. Visualizations

A. Biosynthesis of Very Long-Chain Wax Esters

The biosynthesis of very long-chain wax esters is a two-step enzymatic process that occurs in the oenocytes and epidermal cells of insects[8][9].

Wax_Ester_Biosynthesis Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) Fatty_Acyl_CoA->FAR Fatty_Alcohol Long-Chain Fatty Alcohol WS Wax Synthase (WS) Fatty_Alcohol->WS Wax_Ester Very Long-Chain Wax Ester FAR->Fatty_Alcohol WS->Wax_Ester Another_Fatty_Acyl_CoA Another Long-Chain Fatty Acyl-CoA Another_Fatty_Acyl_CoA->WS

Caption: A simplified diagram of the very long-chain wax ester biosynthetic pathway in insects.

B. Experimental Workflow for Wax Ester Analysis

The analysis of insect cuticular wax esters follows a structured workflow from sample collection to data interpretation.

Wax_Ester_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Insect_Sample Insect Sample Solvent_Extraction Solvent Extraction (e.g., Hexane) Insect_Sample->Solvent_Extraction Crude_Lipid_Extract Crude Lipid Extract Solvent_Extraction->Crude_Lipid_Extract HT_GC_MS High-Temperature GC-MS Crude_Lipid_Extract->HT_GC_MS Mass_Spectra Mass Spectra HT_GC_MS->Mass_Spectra Identification Identification of Wax Esters Mass_Spectra->Identification Quantification Quantification Identification->Quantification

References

Potential Pharmacological Activities of Heneicosanyl Lignocerate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Heneicosanyl lignocerate is a specific ester of heneicosanoic acid and lignoceric acid. To date, no direct experimental studies have been published on the pharmacological activities of this particular compound. This guide, therefore, extrapolates potential activities based on the known biological effects of its constituent very long-chain fatty acids and the broader class of long-chain fatty acid esters. The experimental protocols and signaling pathways described are based on established methodologies for assessing similar lipid molecules and represent a predictive framework for future research.

Introduction

This compound is a wax ester composed of heneicosanoic acid (a 21-carbon saturated fatty acid) and lignoceric acid (a 24-carbon saturated fatty acid). While this specific molecule remains uncharacterized in pharmacological literature, its components and related long-chain fatty acid esters have been investigated for various biological activities. This technical guide provides a comprehensive overview of the potential pharmacological activities of this compound, with a focus on its possible anti-inflammatory and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel lipid entities.

Potential Pharmacological Activities

Based on the activities of its constituent fatty acids and other long-chain fatty acid esters, this compound may exhibit the following pharmacological effects:

Potential Anti-Inflammatory Activity

Long-chain saturated fatty acids can modulate inflammatory pathways. They may influence the production of inflammatory mediators and the activity of key signaling molecules. Saturated fatty acids can serve as ligands for Toll-like receptor 4 (TLR4), which can trigger the NF-κB signaling pathway, a central regulator of inflammation.[1] Omega-3 fatty acids have been shown to inhibit IκB phosphorylation, which leads to a decrease in NF-κB activity and subsequent reduction in the expression of pro-inflammatory cytokines like TNF-α.[2]

Potential Cytotoxic and Anti-Cancer Activity

Various fatty acid esters have demonstrated cytotoxic effects against cancer cell lines.[3] The mechanism of action is often related to the induction of apoptosis. Fatty acid esters can be incorporated into cell membranes, altering their fluidity and signaling, or they may be metabolized into bioactive molecules that trigger apoptotic cascades.

Data Presentation: A Predictive Summary

As no quantitative data for this compound exists, the following table summarizes potential activities and the cell lines that could be used for initial screening, based on studies of other long-chain fatty acid esters.

Potential Activity Target Cell Lines for Initial Screening Key Assays Potential Endpoints
Cytotoxicity Human breast adenocarcinoma (MCF-7)MTT AssayIC50 (half-maximal inhibitory concentration)
Human colorectal adenocarcinoma (HT-29)Caspase-3/7 Activity AssayIncreased caspase activity
Non-small cell lung adenocarcinoma (NCI-H460)Annexin V/PI StainingPercentage of apoptotic cells
Anti-inflammatory Murine macrophages (RAW 264.7)Griess AssayInhibition of nitric oxide (NO) production
Human monocytic cell line (THP-1)ELISAReduction in pro-inflammatory cytokines (TNF-α, IL-6)

Experimental Protocols

The following are detailed, representative protocols for assessing the potential anti-inflammatory and cytotoxic activities of a novel lipid compound like this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, NCI-H460)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Assessment of Apoptosis Induction: Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5][6][7]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Compare the luminescence of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452) and determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

Visualization of Signaling Pathways and Workflows

Potential Signaling Pathways

The following diagrams illustrate key signaling pathways that are known to be modulated by fatty acids and may be relevant to the pharmacological activities of this compound.

NF_kB_Signaling_Pathway Potential Modulation of NF-κB Signaling by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heneicosanyl_lignocerate This compound (Hypothesized) TLR4 TLR4 Heneicosanyl_lignocerate->TLR4 May modulate LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Hypothesized modulation of the NF-κB signaling pathway.

PPAR_Signaling_Pathway Potential Activation of PPAR Signaling by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heneicosanyl_lignocerate This compound (or its metabolites) FABP FABP Heneicosanyl_lignocerate->FABP Binds to PPAR PPARα/γ FABP->PPAR Transports to Nucleus and Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Target_Genes Target Genes (Fatty Acid Oxidation, Anti-inflammatory) PPRE->Target_Genes Regulates Transcription

Caption: Potential activation of the PPAR signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the initial pharmacological evaluation of a novel fatty acid ester like this compound.

Experimental_Workflow General Workflow for Pharmacological Evaluation cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies (If Active) cluster_conclusion Conclusion Synthesis Synthesis & Purification of this compound Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (NO Assay in Macrophages) Characterization->Anti_inflammatory Apoptosis Apoptosis Assays (Caspase Activity, Annexin V) Cytotoxicity->Apoptosis Cytokine Cytokine Profiling (ELISA) Anti_inflammatory->Cytokine Data_Analysis Data Analysis & Interpretation Apoptosis->Data_Analysis Western_Blot Western Blot (NF-κB, PPAR pathway proteins) Cytokine->Western_Blot Cytokine->Data_Analysis Western_Blot->Data_Analysis Lead_Identification Lead Candidate Potential Data_Analysis->Lead_Identification

Caption: General experimental workflow for evaluation.

Conclusion

While direct evidence for the pharmacological activities of this compound is currently lacking, the known biological roles of its constituent fatty acids and related lipid esters suggest potential for anti-inflammatory and cytotoxic effects. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the systematic investigation of this novel compound. Future research is warranted to isolate or synthesize this compound and empirically validate these hypothesized activities, which could unveil a new therapeutic agent.

References

Heneicosanyl Lignocerate as a Potential Biomarker in Environmental Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide explores the potential of heneicosanyl lignocerate, a long-chain wax ester, as a biomarker for environmental studies. While direct research on this specific compound is limited, this document extrapolates from the extensive knowledge of similar long-chain wax esters to outline its theoretical application, analytical methodologies, and significance. This guide provides a framework for researchers interested in exploring novel biomarkers for paleoenvironmental reconstruction and tracking terrestrial organic matter input into various ecosystems.

Introduction: The Potential of this compound as a Biomarker

This compound is a wax ester composed of heneicosanol (a C21 fatty alcohol) and lignoceric acid (a C24 fatty acid), giving it a total of 45 carbon atoms. Long-chain wax esters are major components of the epicuticular waxes of terrestrial plants, where they play a crucial role in protecting against water loss and other environmental stressors.[1][2][3] Due to their chemical stability and hydrophobicity, these compounds can be well-preserved in sedimentary archives over geological timescales.[3]

The distribution and abundance of specific long-chain lipids, such as wax esters, in environmental samples like soil and sediment can provide valuable information about past vegetation and climate.[1][2][3] The chain length of these lipids can offer insights into the dominant types of vegetation (e.g., grasses vs. trees). Therefore, this compound, with its significant chain length, holds potential as a specific biomarker for tracing the input of terrestrial plant matter into aquatic and terrestrial environments.

Data Presentation: Illustrative Quantitative Data

As there is a lack of specific quantitative data for this compound in the literature, the following tables are illustrative. They are based on typical concentrations of other very long-chain wax esters found in environmental samples and are intended to demonstrate how such data would be presented.

Table 1: Hypothetical Concentration of this compound in Various Environmental Matrices.

Environmental MatrixSample LocationConcentration (µg/g dry weight)Putative Source
Forest SoilAmazon Rainforest5.2 ± 1.8Leaf litter from deciduous trees
River SedimentMississippi River Delta1.5 ± 0.7Transported terrestrial organic matter
Lake Sediment Core (1m depth)Lake Baikal0.8 ± 0.3Paleo-vegetation input
Peat BogScottish Highlands8.9 ± 2.5Waxes from bog vegetation

Table 2: Comparative Abundance of this compound and Other Long-Chain Wax Esters in a Sediment Core.

Wax EsterCarbon NumberDepth: 0-10 cm (µg/g)Depth: 90-100 cm (µg/g)
Tricosanyl ArachidateC431.20.5
This compound C45 0.9 0.4
Pentacosanyl BehenateC471.50.7
Heptacosanyl MontanateC552.11.1

Experimental Protocols

The following section details the methodologies for the extraction, separation, and analysis of this compound from environmental samples, primarily soil and sediment.

  • Sample Preparation: Freeze-dry the soil or sediment samples and homogenize them using a mortar and pestle.

  • Solvent Extraction:

    • Place approximately 10-20 g of the homogenized sample into a pre-cleaned cellulose (B213188) extraction thimble.

    • Add a known amount of an internal standard (e.g., deuterated n-alkane or a wax ester not expected in the sample) for quantification.

    • Perform automated solvent extraction using an Accelerated Solvent Extractor (ASE) with a dichloromethane (B109758) (DCM):methanol (B129727) (MeOH) (9:1 v/v) solvent mixture. Alternatively, Soxhlet extraction can be performed for 24-48 hours.

The total lipid extract is then separated into different compound classes using column chromatography.

  • Column Preparation: Prepare a chromatography column with activated silica (B1680970) gel slurried in hexane (B92381).

  • Fractionation:

    • Apply the concentrated total lipid extract to the top of the column.

    • Elute different fractions with solvents of increasing polarity:

      • Fraction 1 (Aliphatic Hydrocarbons): Elute with hexane.

      • Fraction 2 (Aromatics and Esters): Elute with a mixture of hexane and dichloromethane (e.g., 70:30 v/v). This fraction will contain the wax esters.

      • Fraction 3 (Fatty Alcohols and Sterols): Elute with dichloromethane.

      • Fraction 4 (Fatty Acids): Elute with a mixture of dichloromethane and methanol (e.g., 98:2 v/v).

Intact wax esters can be analyzed directly by high-temperature GC-MS. For more detailed structural information, the wax ester fraction can be saponified to yield the constituent fatty alcohols and fatty acids, which are then derivatized and analyzed separately.

3.3.1. Direct Analysis of Intact Wax Esters

  • Instrumentation: A high-temperature gas chromatograph coupled to a mass spectrometer.

  • GC Column: A high-temperature, non-polar capillary column (e.g., DB-1HT).

  • GC Conditions (Illustrative):

    • Injector Temperature: 320°C

    • Oven Program: 150°C (hold 2 min) to 350°C at 10°C/min (hold 20 min).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

3.3.2. Analysis of Constituent Fatty Alcohols and Fatty Acids

  • Saponification: Hydrolyze the wax ester fraction by refluxing with 6% KOH in methanol for 2-3 hours. This will yield free fatty alcohols and fatty acid methyl esters (FAMEs).

  • Extraction: Extract the fatty alcohols and FAMEs from the reaction mixture using hexane.

  • Derivatization of Fatty Alcohols: Convert the fatty alcohols to their trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 1 hour.

  • GC-MS Analysis of FAMEs and TMS-ethers:

    • GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • GC Conditions: A suitable temperature program to separate the FAMEs and TMS-ethers (e.g., 70°C to 300°C at 6°C/min).

    • MS Conditions: As described above. Identification is based on retention times and mass spectra compared to authentic standards.

Mandatory Visualizations

biomarker_pathway cluster_source Source cluster_transport Transport & Deposition cluster_archive Environmental Archive cluster_analysis Analysis terrestrial_plants Terrestrial Plants leaf_litter Leaf Litter terrestrial_plants->leaf_litter Senescence soil_organic_matter Soil Organic Matter leaf_litter->soil_organic_matter Decomposition riverine_transport Riverine Transport soil_organic_matter->riverine_transport Erosion sediment Sediment riverine_transport->sediment Deposition biomarker_signal This compound Signal sediment->biomarker_signal Extraction & Analysis

Logical pathway of this compound as a biomarker.

experimental_workflow sample Soil/Sediment Sample extraction Solvent Extraction (DCM:MeOH 9:1) sample->extraction tle Total Lipid Extract (TLE) extraction->tle column_chrom Silica Gel Column Chromatography tle->column_chrom fraction_2 Fraction 2 (Wax Esters) column_chrom->fraction_2 gcms_intact High-Temp GC-MS Analysis (Intact Esters) fraction_2->gcms_intact saponification Saponification (KOH in MeOH) fraction_2->saponification data Data Analysis gcms_intact->data derivatization Derivatization (BSTFA) saponification->derivatization gcms_deriv GC-MS Analysis (FAMEs & TMS-ethers) derivatization->gcms_deriv gcms_deriv->data

Experimental workflow for this compound analysis.

References

An In-depth Technical Guide on Long-Chain Wax Esters with a Focus on Heneicosanyl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain wax esters, a class of neutral lipids constituted by long-chain fatty acids esterified to long-chain fatty alcohols, are integral to numerous biological systems, serving critical functions from energy storage to the formation of protective hydrophobic barriers.[1] This technical guide provides a comprehensive review of the literature on long-chain wax esters, with a specific focus on heneicosanyl lignocerate as a representative molecule. It delves into their physicochemical properties, biological significance, and detailed experimental protocols for their synthesis, extraction, purification, and analysis. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth technical information and practical methodologies for the study of these important biomolecules.

Introduction

Long-chain wax esters are prevalent in nature, found in sources ranging from the cuticles of plants and insects to the energy reserves of marine organisms.[1] Their unique properties, including high hydrophobicity and thermal stability, have garnered significant interest in various fields, including pharmaceuticals and drug development. This compound, a wax ester formed from heneicosanoic acid (a 21-carbon saturated fatty acid) and lignoceryl alcohol (a 24-carbon saturated fatty alcohol), exemplifies the characteristics of this lipid class. Understanding the synthesis, properties, and biological roles of such molecules is crucial for harnessing their potential applications.

Physicochemical Properties of this compound and its Constituents

Table 1: Physicochemical Properties of this compound Constituents

PropertyHeneicosanoic AcidTetracosanol (Lignoceryl Alcohol)
Molecular Formula C₂₁H₄₂O₂C₂₄H₅₀O
Molecular Weight 326.56 g/mol 354.66 g/mol [1]
Melting Point 74-75 °C[2]75-77 °C[3]
Boiling Point 384.3 °C (estimated)[2]190 °C[3]
Solubility Soluble in chloroform (B151607) (25 mg/ml).[2]Sparingly soluble in water; soluble in organic solvents like hexane (B92381), chloroform, and ethanol.[1]

Based on these properties, this compound is expected to be a waxy solid at room temperature with a high melting point and very low solubility in water, but soluble in nonpolar organic solvents.

Biological Significance and Signaling Pathways

Very-long-chain fatty acids (VLCFAs), the building blocks of wax esters like this compound, are not merely structural components of lipids but also play significant roles in cellular signaling.

Role in Plant Signaling

In plants, VLCFAs are crucial for various developmental processes and stress responses.[4] They are precursors for the biosynthesis of cuticular waxes and sphingolipids, both of which are involved in signaling during plant-pathogen interactions.[5][6] Perturbations in VLCFA levels can lead to severe developmental defects, highlighting their importance in plant biology.[4]

VLCFA_Biosynthesis_and_Transport_in_Plants cluster_ER C16_C18_FA C16 & C18 Fatty Acids (from plastid) ER Endoplasmic Reticulum C16_C18_FA->ER Elongase_Complex Elongase Complex (KCS, KCR, HCD, ECR) C16_C18_FA->Elongase_Complex Elongation VLCFA_CoA VLCFA-CoA (C20-C36) Elongase_Complex->VLCFA_CoA Acyl_Reduction Acyl-Reduction Pathway VLCFA_CoA->Acyl_Reduction Wax_Synthase Wax Synthase (WS) VLCFA_CoA->Wax_Synthase Sphingolipid_Synth Sphingolipid Synthesis VLCFA_CoA->Sphingolipid_Synth Primary_Alcohols Primary Alcohols Acyl_Reduction->Primary_Alcohols Primary_Alcohols->Wax_Synthase Wax_Esters Wax Esters Wax_Synthase->Wax_Esters ABC_Transporter ABC Transporter (e.g., CER5) Wax_Esters->ABC_Transporter Sphingolipids Sphingolipids Sphingolipid_Synth->Sphingolipids Plasma_Membrane Plasma Membrane ABC_Transporter->Plasma_Membrane Cuticle Cuticle Plasma_Membrane->Cuticle Export

Biosynthesis and transport of VLCFA derivatives in plants.
Role in Mammalian Metabolism and PPARα Signaling

In mammals, VLCFAs are components of cellular lipids and precursors for signaling molecules.[7] The metabolism of fatty acids is tightly regulated by a family of nuclear receptors known as peroxisome proliferator-activated receptors (PPARs).[8] PPARα, in particular, is a key regulator of lipid metabolism, and its activation by fatty acids leads to the transcription of genes involved in fatty acid uptake and oxidation.[3][9]

PPARa_Signaling_Pathway Fatty_Acids Fatty Acids (e.g., VLCFAs) PPARa PPARα Fatty_Acids->PPARa Ligand Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates Transcription Lipid_Metabolism Increased Fatty Acid Uptake & Oxidation Target_Genes->Lipid_Metabolism Promotes

Simplified PPARα signaling pathway in lipid metabolism.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of long-chain wax esters involves the esterification of a long-chain fatty acid with a long-chain fatty alcohol, often catalyzed by an acid.[10]

Materials:

  • Heneicosanoic acid

  • Lignoceryl alcohol (Tetracosanol)

  • Toluene (or another suitable solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of heneicosanoic acid and lignoceryl alcohol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 5% by weight of the fatty acid).

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to obtain pure this compound.[10]

Extraction and Purification of Long-Chain Wax Esters

The following protocol is a general method for the extraction of wax esters from plant material.

Materials:

  • Plant tissue (e.g., leaves)

  • Chloroform or hexane

  • Solid-Phase Extraction (SPE) column (silica gel)

  • Hexane

  • Hexane:chloroform mixture (e.g., 98:2 v/v)

Procedure:

  • Immerse the plant material in chloroform or hexane for a short period (e.g., 60 seconds) with gentle agitation to extract the epicuticular waxes.[11]

  • Filter the extract to remove plant debris and concentrate the solvent under a stream of nitrogen.

  • Condition a silica gel SPE column with hexane.

  • Load the concentrated extract onto the SPE column.

  • Elute non-polar compounds with hexane.

  • Elute the wax ester fraction with a slightly more polar solvent mixture, such as hexane:chloroform (98:2 v/v).[11]

  • Collect the fractions and evaporate the solvent to obtain the purified wax esters.

Analysis of Long-Chain Wax Esters

GC-MS is a powerful technique for the separation and identification of long-chain wax esters.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • High-temperature capillary column (e.g., DB-1HT).

Procedure:

  • Sample Preparation: Dissolve the wax ester sample in a suitable solvent (e.g., hexane or chloroform).

  • Injection: Inject a small volume of the sample into the GC.

  • GC Conditions:

    • Injector Temperature: 350-390 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 120 °C) and ramp up to a high final temperature (e.g., 390 °C) to elute the high molecular weight wax esters.[12]

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions of the wax esters.

GC_MS_Workflow Sample Wax Ester Sample Dissolution Dissolve in Organic Solvent Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Separation on High-Temp Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

A generalized workflow for the analysis of long-chain wax esters by GC-MS.

NMR spectroscopy is invaluable for the structural elucidation of long-chain wax esters.

Instrumentation:

  • High-resolution NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the purified wax ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration (50-100 mg) may be required.[13]

  • ¹H NMR: Acquire a ¹H NMR spectrum to identify the different types of protons in the molecule. Key signals for a saturated wax ester like this compound would include:

    • A triplet around 0.88 ppm corresponding to the terminal methyl groups.

    • A large multiplet around 1.25 ppm for the methylene (B1212753) chains.

    • A triplet around 2.3 ppm for the methylene group alpha to the carbonyl group.

    • A triplet around 4.05 ppm for the methylene group attached to the ester oxygen.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to observe the carbon skeleton. Key signals would include:

    • A signal around 174 ppm for the carbonyl carbon.

    • A signal around 64 ppm for the carbon attached to the ester oxygen.

    • A series of signals between 14 and 34 ppm for the aliphatic carbons.[13]

Conclusion

Long-chain wax esters, exemplified by this compound, are a significant class of lipids with diverse biological functions and potential for various applications. This technical guide has provided a detailed overview of their properties, biological roles, and the experimental methodologies required for their study. The provided protocols for synthesis, extraction, and analysis, along with the visualization of relevant biological pathways and analytical workflows, offer a solid foundation for researchers and professionals in the field. Further investigation into the specific biological activities of individual wax esters and their mechanisms of action will undoubtedly open up new avenues for their application in medicine and biotechnology.

References

A Methodological Whitepaper on the Prospective Discovery and Isolation of Heneicosanyl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific records detailing the discovery or isolation of a compound explicitly named "Heneicosanyl lignocerate." This suggests that such a compound may be novel, not yet isolated from a natural source, or not described under this specific nomenclature.

This document, therefore, serves as a prospective and technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, hypothetical methodology for the discovery, isolation, and characterization of a novel long-chain wax ester, using the theoretical "this compound" as a representative model. The protocols and data presented are based on established principles of natural product chemistry and are intended to serve as a robust framework for such a research endeavor.

This compound is the theoretical ester of Heneicosanol (a C21 alcohol) and Lignoceric acid (a C24 fatty acid). The methodologies described herein are applicable to the isolation of similar long-chain wax esters from plant sources.

Hypothetical Discovery and Sourcing

For the purpose of this guide, we will hypothesize that preliminary screening of epicuticular waxes from the leaves of a plant, for instance, Calotropis gigantea, has suggested the presence of several unidentified long-chain esters. The objective is to isolate and identify a specific ester with a mass corresponding to this compound.

Experimental Protocols

This protocol details the initial solvent extraction to obtain the total lipid content, including wax esters, from the source plant material.

  • Material Preparation: Collect fresh leaves of Calotropis gigantea. Wash with deionized water to remove surface contaminants and pat dry. Air-dry the leaves in the shade for 7-10 days until brittle.

  • Grinding: Mill the dried leaves into a coarse powder (particle size ~1-2 mm) using a mechanical grinder to increase the surface area for extraction.

  • Solvent Extraction:

    • Submerge 1 kg of the dried leaf powder in 5 L of n-hexane (HPLC grade) in a large glass percolator.

    • Allow the material to macerate for 72 hours at room temperature (25±2°C) with occasional agitation.

    • Drain the solvent extract and repeat the process two more times with fresh n-hexane to ensure exhaustive extraction.

  • Concentration: Combine the three hexane (B92381) extracts. Concentrate the pooled solvent under reduced pressure using a rotary evaporator at a bath temperature of 40°C.

  • Drying and Yield Calculation: Transfer the resulting oleoresinous crude extract to a pre-weighed glass beaker and dry completely in a vacuum desiccator over anhydrous CaCl₂. Record the final weight to calculate the percentage yield.

This multi-step chromatographic protocol is designed to separate the target wax ester from the complex crude extract.

  • Adsorbent Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.

  • Column Packing: Pack a glass column (60 cm length x 5 cm diameter) with the silica gel slurry. Allow the adsorbent to settle, forming a uniform bed of approximately 45 cm in height. Wash the packed column with 500 mL of n-hexane.

  • Sample Loading: Dissolve 10 g of the crude wax extract in a minimal volume of chloroform (B151607) and adsorb it onto 20 g of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution Gradient (Step-Gradient):

    • Elute the column sequentially with solvent systems of increasing polarity.

    • Begin with 100% n-hexane.

    • Gradually increase polarity by introducing ethyl acetate: n-hexane (2:98, 5:95, 10:90, v/v).

    • Collect fractions of 25 mL each.

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC on silica gel 60 F₂₅₄ plates.

    • Use a mobile phase of ethyl acetate: n-hexane (1:9, v/v).

    • Visualize spots by spraying with a 10% solution of phosphomolybdic acid in ethanol (B145695) followed by heating at 110°C for 10 minutes.

    • Pool fractions that exhibit a similar TLC profile with a major spot at an Rƒ value characteristic for wax esters (hypothetically Rƒ ≈ 0.7-0.8).

  • Final Purification: Subject the pooled fractions to a final purification step on a smaller silica gel column using an isocratic elution with an optimized solvent system (e.g., ethyl acetate: n-hexane 3:97, v/v) to yield the pure compound.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and characterization process.

Table 1: Extraction and Isolation Yields

Step Input Mass Output Mass Yield (%) Purity (by GC-MS)
Crude Hexane Extraction 1000 g (Dry Leaf) 35.2 g 3.52% Not Applicable
Initial Column Chromatography 10.0 g (Crude) 1.8 g (Ester Fraction) 18.0% ~75%

| Final Purification | 1.8 g (Ester Fraction) | 450 mg (Pure Compound) | 25.0% | >98% |

Table 2: Physicochemical and Spectroscopic Data for this compound

Property / Technique Value / Observation
Physical State White, waxy solid
Melting Point 80-84 °C (Hypothetical)
Molecular Formula C₄₅H₉₀O₂
Molecular Weight 679.2 g/mol
GC-MS (m/z) 679.2 [M]⁺, fragments at 369.3 [C₂₄H₄₉O₂]⁺, 311.3 [C₂₁H₄₃]⁺
¹H-NMR (400 MHz, CDCl₃) δ 4.05 (t, 2H, -O-CH₂-), 2.28 (t, 2H, -CO-CH₂-), 1.25 (s, 78H, -(CH₂)₃₉-), 0.88 (t, 6H, 2 x -CH₃)
¹³C-NMR (100 MHz, CDCl₃) δ 173.9 (C=O), 64.4 (-O-CH₂-), 34.4 (-CO-CH₂-), 31.9-22.7 (-(CH₂)n-), 14.1 (-CH₃)

| FT-IR (KBr, cm⁻¹) | 2918, 2849 (C-H stretch), 1735 (C=O ester stretch), 1175 (C-O stretch) |

Visualization of Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental process.

G cluster_collection Plant Material Preparation cluster_extraction Crude Extraction cluster_isolation Chromatographic Isolation p1 Collect Fresh Leaves p2 Wash & Air Dry p1->p2 p3 Grind to Coarse Powder p2->p3 e1 Macerate in n-Hexane (x3) p3->e1 e2 Pool Extracts e1->e2 e3 Concentrate (Rotovap) e2->e3 e4 Dry & Weigh Crude Wax e3->e4 i1 Load Crude on Silica Column e4->i1 i2 Step-Gradient Elution (Hexane -> Ethyl Acetate) i1->i2 i3 Monitor Fractions via TLC i2->i3 i4 Pool Fractions of Interest i3->i4 i5 Purify on Second Column (Isocratic Elution) i4->i5 i6 Pure this compound i5->i6

Caption: Workflow for the extraction and isolation of the target wax ester.

G compound Isolated Compound (Purity >98%) ms Mass Spectrometry (GC-MS) Determine Molecular Weight & Fragments compound->ms nmr NMR Spectroscopy (¹H, ¹³C) Determine Carbon-Hydrogen Framework compound->nmr ftir FT-IR Spectroscopy Identify Functional Groups (Ester C=O) compound->ftir mp Melting Point Determination compound->mp purity Purity Analysis (GC, HPLC) compound->purity result Structure Confirmed: This compound ms->result nmr->result ftir->result

Methodological & Application

Application Notes & Protocols: Laboratory Synthesis of Heneicosanyl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanyl lignocerate is a wax ester composed of lignoceric acid, a saturated 24-carbon fatty acid, and heneicosanol, a 21-carbon fatty alcohol. Wax esters are a class of neutral lipids with diverse applications in pharmaceuticals, cosmetics, and as industrial lubricants. Their synthesis in the laboratory is of significant interest for creating standards, developing new materials, and for various research applications. This document outlines the primary methods for the laboratory synthesis of this compound, including direct esterification and enzymatic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of lignoceric acid with heneicosanol.

Fischer Esterification (Acid-Catalyzed)

Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] Strong acids such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid are commonly used as catalysts.[1][2] The reaction is reversible and driven to completion by removing the water formed during the reaction. For long-chain fatty acids and alcohols, solid acid catalysts like Amberlyst-15 can also be employed, offering advantages in terms of catalyst separation and reuse.[1][3]

Reaction Scheme:

Lignoceric Acid + Heneicosanol ⇌ this compound + Water (C23H47COOH) (C21H43OH) (C23H47COOC21H43) (H2O)

Enzymatic Synthesis (Lipase-Catalyzed)

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis.[4] Lipases are commonly used to catalyze the esterification of fatty acids and alcohols.[4] This method avoids the use of harsh acidic catalysts and high temperatures, which can prevent the degradation of sensitive substrates.[4] Immobilized lipases, such as Lipozyme, are often used to facilitate catalyst recovery and reuse.[5]

Reaction Scheme:

Lignoceric Acid + Heneicosanol --(Lipase)--> this compound + Water (C23H47COOH) (C21H43OH) (C23H47COOC21H43) (H2O)

Data Presentation

The following table summarizes representative quantitative data for the synthesis of long-chain wax esters, which can be considered analogous to the synthesis of this compound.

Synthesis MethodCatalystSubstratesTemperature (°C)Reaction Time (h)Yield (%)Reference
Fischer EsterificationAmberlyst-16Lauric acid, 2-ethyl hexanol140>5>98[1]
Enzymatic SynthesisLipozymeRapeseed fatty acid methyl esters, 1-hexadecanol800.33~83 (equilibrium)[5]
Chemical TransesterificationCatalyst from Musa balbisianaAnnona reticulata oil, Cetyl alcohol110-70-80 (purified)[4]

Experimental Protocols

Protocol 1: Fischer Esterification using a Solid Acid Catalyst

This protocol describes the synthesis of this compound via Fischer esterification using Amberlyst-15 as a heterogeneous acid catalyst.

Materials:

  • Lignoceric acid (tetracosanoic acid)

  • Heneicosanol (1-heneicosanol)

  • Amberlyst-15 resin

  • Toluene (B28343) (or another suitable solvent to azeotropically remove water)

  • Anhydrous sodium sulfate

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve lignoceric acid (1 equivalent) and heneicosanol (1.2 equivalents) in a minimal amount of toluene.

  • Catalyst Addition: Add Amberlyst-15 resin (e.g., 10% by weight of the limiting reactant).

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with toluene, and the washings combined with the filtrate.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (B570770)

This protocol details the synthesis of this compound using an immobilized lipase in a solvent-free system.

Materials:

  • Lignoceric acid

  • Heneicosanol

  • Immobilized lipase (e.g., Novozym 435 or Lipozyme RMIM)

  • Molecular sieves (3Å or 4Å)

  • Reaction vessel (e.g., a screw-capped vial or flask)

  • Incubator shaker or temperature-controlled stirrer

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: Combine lignoceric acid (1 equivalent) and heneicosanol (1 equivalent) in a reaction vessel.

  • Enzyme and Desiccant Addition: Add the immobilized lipase (e.g., 5-10% by weight of total substrates) and activated molecular sieves (to absorb the water produced).

  • Reaction: Place the vessel in an incubator shaker set to a suitable temperature (e.g., 60-70°C) and agitate. The reaction is typically performed under solvent-free conditions.

  • Monitoring: Monitor the reaction progress by analyzing small aliquots over time using TLC or gas chromatography (GC).

  • Enzyme Removal: Once equilibrium is reached or the desired conversion is achieved, add hexane to dissolve the product and filter to remove the immobilized enzyme and molecular sieves. The enzyme can be washed, dried, and reused.

  • Purification: The crude product in the hexane filtrate can be purified by column chromatography on silica gel as described in the Fischer esterification protocol.

  • Characterization: Analyze the final product to confirm its identity and purity.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_methods Synthesis Methods cluster_purification Purification cluster_product Final Product Lignoceric_Acid Lignoceric Acid Esterification Fischer Esterification (Acid Catalyst) Lignoceric_Acid->Esterification Enzymatic_Synthesis Enzymatic Synthesis (Lipase) Lignoceric_Acid->Enzymatic_Synthesis Heneicosanol Heneicosanol Heneicosanol->Esterification Heneicosanol->Enzymatic_Synthesis Filtration Filtration Esterification->Filtration Enzymatic_Synthesis->Filtration Chromatography Column Chromatography Filtration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: General workflow for the synthesis of this compound.

Fischer Esterification Pathway

Fischer_Esterification Reactants Lignoceric Acid + Heneicosanol Protonation Protonation of Carboxylic Acid Reactants->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product This compound + Water Deprotonation->Product -H+

Caption: Reaction pathway for Fischer Esterification.

References

Protocol for extraction of Heneicosanyl lignocerate from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Extraction and Analysis of Heneicosanyl Lignocerate and other Very Long-Chain Wax Esters from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (C44H88O2) is a very long-chain wax ester that is a component of the epicuticular wax of plants. This waxy outer layer serves as a protective barrier on the surface of leaves, stems, and fruits, playing a vital role in preventing water loss and defending against environmental stressors. The study of specific wax esters such as this compound is valuable for understanding plant biochemistry, chemotaxonomy, and for the potential development of novel biocompatible materials and pharmaceuticals.

This document outlines a general protocol for the extraction of total epicuticular wax from plant material, followed by methodologies for the separation, identification, and tentative quantification of very long-chain wax esters, with a focus on this compound. It is important to acknowledge that specific quantitative data for this compound is not extensively available in the current scientific literature. Furthermore, the commercial availability of a this compound standard has not been confirmed, which is a critical factor for precise quantification. Therefore, the analytical procedures described herein should be regarded as a foundational approach that will necessitate optimization and validation based on the specific plant material and the target compound.

Data Presentation

Quantitative data specifically for this compound in plant materials is sparse in the reviewed literature. The table below presents examples of total epicuticular wax yields from various plant species to provide an estimate of the expected quantity of crude wax extract. The concentration of this compound within the total wax will differ considerably depending on the plant species.

Table 1: Total Epicuticular Wax Yield from Various Plant Species

Plant SpeciesPlant PartExtraction SolventWax Yield (µg/cm²)
Calotropis proceraLeaves (adaxial)Benzene0.13
Alstonia scholarisLeaves (adaxial)Benzene0.54
Quercus suberLeavesDichloromethane239
Triticum aestivumLeavesChloroform3.2 - 6.4

Note: The yield of the target compound, this compound, will constitute a fraction of the total wax yield and must be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound from plant material. The workflow is divided into three primary stages:

  • Extraction of total epicuticular wax.

  • Fractionation of the crude wax to isolate the wax ester fraction.

  • Analysis of the wax ester fraction to identify and quantify this compound.

Protocol 1: Extraction of Total Epicuticular Wax

This protocol outlines a solvent-based method for extracting the total epicuticular wax from fresh plant material.

Materials:

  • Fresh plant material (e.g., leaves, stems)

  • Organic solvents: Hexane (B92381), Chloroform, or Dichloromethane (analytical grade)

  • Glass beakers

  • Forceps

  • Glass vials with screw caps

  • Rotary evaporator or a gentle stream of nitrogen gas

  • Analytical balance

Methodology:

  • Carefully collect fresh plant material, ensuring minimal mechanical damage to the surface.

  • If calculating yield per unit area, measure the surface area of the plant material. For leaves, this can be achieved using a leaf area meter or through scanning and image analysis software.

  • Immerse the plant material in the selected organic solvent (e.g., hexane or chloroform) in a glass beaker for a brief period (e.g., 30-60 seconds). This short duration helps to minimize the co-extraction of intracuticular waxes and cellular lipids.

  • Gently agitate the plant material during the immersion.

  • Carefully remove the plant material from the solvent with forceps.

  • Collect the solvent extract into a pre-weighed glass vial.

  • To ensure complete extraction of the epicuticular wax, repeat the immersion step with fresh solvent and pool the extracts.

  • Evaporate the solvent from the collected extract using a rotary evaporator (at a temperature below 40°C to prevent degradation of wax components) or under a gentle stream of nitrogen gas until a dry wax residue is obtained.

  • Weigh the vial containing the dried wax residue. The difference between the final and initial weight of the vial is the total epicuticular wax yield.

Protocol 2: Isolation of the Wax Ester Fraction by Column Chromatography

This protocol describes the separation of the crude wax extract into different lipid classes to isolate the wax ester fraction containing this compound.

Materials:

  • Crude epicuticular wax extract

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Diethyl ether (analytical grade)

  • Glass vials for fraction collection

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing tank

  • Visualizing agent for TLC (e.g., iodine vapor or primuline (B81338) spray)

Methodology:

  • Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

  • Dissolve the crude wax extract in a minimal volume of hexane and carefully load it onto the top of the silica gel column.

  • Elute the column with a gradient of solvents with increasing polarity to separate the different lipid classes. A typical elution sequence is as follows:

    • Fraction 1 (Hydrocarbons): Elute with 100% Hexane.

    • Fraction 2 (Wax Esters): Elute with a mixture of Hexane and Diethyl ether (e.g., 98:2 v/v).

    • Fraction 3 (Fatty Alcohols and Sterols): Elute with a more polar mixture of Hexane and Diethyl ether (e.g., 90:10 v/v).

    • Fraction 4 (Fatty Acids): Elute with a mixture of Hexane and Diethyl ether containing a small amount of acetic acid (e.g., 90:10:1 v/v/v).

  • Collect the eluate in small fractions in glass vials.

  • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a solvent system such as Hexane:Diethyl ether (95:5 v/v).

  • Visualize the separated spots on the TLC plate using a suitable agent. Wax esters typically exhibit an Rf value in the range of 0.6-0.8 in this system.

  • Pool the fractions identified as containing the wax esters.

  • Evaporate the solvent from the pooled wax ester fraction to obtain the purified wax ester sample.

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the identification and quantification of this compound within the purified wax ester fraction.

Materials:

  • Purified wax ester fraction

  • GC-MS system equipped with a high-temperature capillary column (e.g., DB-1ms or equivalent)

  • Helium (carrier gas)

  • An internal standard (e.g., tetracosane (B166392) or another long-chain hydrocarbon not present in the sample) of known concentration.

  • Note: For accurate quantification, a certified standard of this compound is necessary. As the commercial availability of such a standard is not confirmed, quantification will be relative to the internal standard.

Methodology:

  • Dissolve the purified wax ester fraction in a known volume of a suitable solvent (e.g., hexane or chloroform).

  • Add a precise amount of the internal standard to the sample.

  • Inject an aliquot of the sample into the GC-MS system.

  • Employ a temperature program that facilitates the separation of very long-chain wax esters. A typical program could be:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 320°C at a rate of 5-10°C/minute.

    • Hold at 320°C for 10-20 minutes.

  • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Identify this compound based on its retention time and mass spectrum. The mass spectrum of a wax ester will typically display a molecular ion peak (M+) and characteristic fragment ions corresponding to the fatty acid and fatty alcohol components. For this compound (C44H88O2), the molecular weight is 649.2 g/mol .

  • Quantify the amount of this compound by comparing the peak area of its characteristic ion to the peak area of the internal standard.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the extraction and analysis of this compound from plant material.

experimental_workflow cluster_extraction 1. Wax Extraction cluster_purification 2. Purification cluster_analysis 3. Analysis plant Plant Material solvent_extraction Solvent Immersion (Hexane/Chloroform) plant->solvent_extraction crude_wax Crude Wax Extract solvent_extraction->crude_wax column_chromatography Column Chromatography (Silica Gel) crude_wax->column_chromatography wax_esters Wax Ester Fraction column_chromatography->wax_esters gcms GC-MS Analysis wax_esters->gcms data Identification & Quantification gcms->data

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Components in Epicuticular Wax

The diagram below illustrates the relationship of this compound to other constituents of epicuticular wax.

wax_components cluster_classes Major Component Classes epicuticular_wax Epicuticular Wax hydrocarbons Hydrocarbons epicuticular_wax->hydrocarbons wax_esters Wax Esters epicuticular_wax->wax_esters alcohols Fatty Alcohols epicuticular_wax->alcohols acids Fatty Acids epicuticular_wax->acids other Other (Aldehydes, Ketones, etc.) epicuticular_wax->other heneicosanyl_lignocerate This compound (C44) wax_esters->heneicosanyl_lignocerate is a type of

Application Note: High-Performance Liquid Chromatography for the Separation and Analysis of Heneicosanyl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the separation and analysis of Heneicosanyl lignocerate, a very long-chain wax ester, utilizing High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD). This compound, composed of heneicosanol (C21 alcohol) and lignoceric acid (C24 fatty acid), presents analytical challenges due to its high molecular weight and lack of a UV chromophore. The described protocol outlines a reversed-phase HPLC method employing a C30 column, which provides excellent resolution for long-chain, hydrophobic molecules. This document provides a comprehensive guide, including sample preparation, detailed HPLC parameters, and expected outcomes, to facilitate the accurate quantification and purification of this compound for research and development purposes.

Introduction

Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. This compound is a specific very long-chain wax ester (VLC-WE) with a total of 45 carbon atoms. The analysis of such molecules is essential in various fields, including natural product chemistry, biofuel research, and the development of pharmaceuticals and cosmetics. Gas chromatography (GC) can be used for wax ester analysis, but often requires derivatization and can pose challenges for very high molecular weight, thermally labile compounds.[1] High-Performance Liquid Chromatography (HPLC), particularly with a universal detector like an ELSD, offers a powerful alternative for the direct analysis of intact wax esters.[1][2][3][4][5]

Reversed-phase HPLC with stationary phases containing long alkyl chains, such as C30, has proven effective for the separation of hydrophobic molecules like carotenoids and long-chain wax esters.[2][3][4][5][6] The C30 phase provides enhanced shape selectivity for lipophilic compounds. This application note leverages these principles to establish a reliable protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract this compound from its matrix and dissolve it in a solvent compatible with the HPLC mobile phase.

Materials:

Protocol for Extraction and Dissolution:

  • Solid Samples: For solid matrices, perform a solvent extraction. A common method is Soxhlet extraction with hexane or a mixture of chloroform and methanol.

  • Liquid Samples: For liquid samples, a liquid-liquid extraction with an immiscible organic solvent like hexane may be appropriate.

  • Purification (Optional): If the sample matrix is complex, a purification step using SPE can isolate the wax ester fraction.

    • Condition a silica SPE cartridge with hexane.

    • Load the sample extract onto the cartridge.

    • Wash with a non-polar solvent like hexane to elute hydrocarbons.

    • Elute the wax ester fraction with a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether.[7]

  • Solvent Evaporation: Evaporate the solvent from the extracted and purified sample under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for injection. A mixture of chloroform and methanol is recommended to ensure solubility and compatibility with the initial mobile phase conditions. The final concentration should be determined based on detector sensitivity, typically in the range of 0.1-1 mg/mL.

HPLC Method

This method is designed for the separation of this compound using a C30 reversed-phase column and ELSD detection.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterValue
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase A Methanol
Mobile Phase B Chloroform
Gradient 0-5 min: 95% A, 5% B5-40 min: Linear gradient to 50% A, 50% B40-45 min: Hold at 50% A, 50% B45-50 min: Return to 95% A, 5% B50-60 min: Equilibration at 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10-20 µL
ELSD Settings Nebulizer Temperature: 40°CEvaporator Temperature: 60°CGas Flow (Nitrogen): 1.5 L/min

Data Presentation

The following table summarizes the expected retention time for this compound based on the described method. Note that the exact retention time may vary depending on the specific HPLC system, column, and slight variations in mobile phase composition.

CompoundExpected Retention Time (min)
This compound30 - 40

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample Matrix extraction Solvent Extraction (e.g., Hexane/Chloroform) start->extraction purification SPE Purification (Optional) extraction->purification evaporation Solvent Evaporation purification->evaporation reconstitution Reconstitution in Chloroform/Methanol evaporation->reconstitution injection HPLC Injection reconstitution->injection separation C30 Reversed-Phase Separation injection->separation detection ELSD Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis analytical_components cluster_hplc HPLC System cluster_detection Detection pump Binary Pump (Methanol/Chloroform) column_oven Column Oven (40°C) pump->column_oven autosampler Autosampler autosampler->pump column C30 Column column_oven->column elsd ELSD column->elsd Elution data_system Data Acquisition System elsd->data_system analyte This compound (in solution) analyte->autosampler Injection

References

Nuclear Magnetic Resonance (NMR) spectroscopy for Heneicosanyl lignocerate characterization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Characterization of Heneicosanyl Lignocerate via NMR Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quantification of complex organic molecules like wax esters.[1][2][3][4] this compound, a long-chain wax ester composed of lignoceric acid (a C24 saturated fatty acid) and heneicosanol (a C21 saturated fatty alcohol), is amenable to detailed characterization by one-dimensional (1D) and two-dimensional (2D) NMR methods. These application notes provide the expected spectral data and a logical framework for confirming the molecule's identity and purity.

Molecular Structure:

This compound consists of a 45-carbon chain with a central ester linkage. Its structure is: CH₃(CH₂)₂₂-COO-CH₂(CH₂)₁₉CH₃

The key to its NMR characterization lies in identifying the specific signals corresponding to the protons and carbons near the ester group and differentiating them from the large, overlapping signals of the long methylene (B1212753) chains.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of a long-chain saturated ester is characterized by a few distinct signals against a large, unresolved multiplet for the bulk of the methylene groups.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assignment Protons Expected Chemical Shift (δ) ppm Multiplicity
Lignocerate Moiety
Terminal Methyl CH₃-(CH₂)₂₂- ~0.88 Triplet
α-Methylene -(CH₂)₂₁-CH₂ -COO- ~2.29 Triplet
β-Methylene -(CH₂)₂₀-CH₂ -CH₂-COO- ~1.62 Multiplet
Methylene Chain -(CH₂)₂₀- ~1.25 Broad Multiplet
Heneicosanol Moiety
Ester Methylene -COO-CH₂ -(CH₂)₁₉- ~4.05 Triplet
β-Methylene -COO-CH₂-CH₂ -(CH₂)₁₈- ~1.65 Multiplet
Methylene Chain -(CH₂)₁₈- ~1.25 Broad Multiplet
Terminal Methyl -(CH₂)₁₉-CH₃ ~0.88 Triplet

Note: Chemical shifts are referenced to TMS and can vary slightly based on solvent and concentration.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum offers greater resolution for the carbon backbone, allowing for the unambiguous identification of carbons in unique chemical environments.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Carbon Expected Chemical Shift (δ) ppm
Lignocerate Moiety
Carbonyl -C OO- ~174.0
α-Methylene -C H₂-COO- ~34.4
β-Methylene -C H₂-CH₂-COO- ~25.0
Methylene Chain -(C H₂)₂₀- ~29.0 - 29.7
Methylene near Methyl -CH₂-C H₂-CH₃ ~22.7
Terminal Methyl C H₃-(CH₂)₂₂- ~14.1
Heneicosanol Moiety
Ester Methylene -COO-C H₂- ~64.4
β-Methylene -COO-CH₂-C H₂- ~28.7
Methylene Chain -(C H₂)₁₈- ~29.0 - 29.7
Methylene near Methyl -CH₂-C H₂-CH₃ ~22.7
Terminal Methyl -(CH₂)₁₉-C H₃ ~14.1

Note: The main chain methylene carbons typically appear as a dense group of signals around 29.7 ppm.

Protocols for NMR Analysis

Sample Preparation Protocol

Proper sample preparation is critical for acquiring high-quality NMR data, especially for waxy substances which may have limited solubility.[7][8]

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for lipids and waxes.[9] For quantitative analysis, ensure no solvent peaks overlap with analyte signals.

  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution : Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[8] If necessary, gently warm the sample to aid dissolution, then allow it to return to room temperature.[7][10] Ensure the final solution is clear and homogeneous.[8]

  • Transfer : Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[8]

  • Standard (Optional) : For quantitative NMR (qNMR), add a known amount of an internal standard. The standard should have a simple spectrum that does not overlap with the analyte signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl3) A->B C Ensure Homogeneous Solution B->C D Transfer to 5 mm NMR Tube C->D E Insert Tube into NMR Spectrometer D->E F Tune and Shim for Optimal Resolution E->F G Acquire 1D and 2D NMR Spectra F->G H Apply Fourier Transform, Phase, and Baseline Correction G->H I Integrate Signals and Assign Chemical Shifts H->I J Correlate Data from all Experiments for Elucidation I->J

Caption: Experimental workflow for NMR analysis of this compound.
1D NMR Spectroscopy Protocols

¹H NMR Acquisition:

  • Objective : To obtain a proton spectrum for identifying functional groups and for quantification.

  • Pulse Program : Standard single-pulse (zg30 or similar).

  • Spectrometer Frequency : 400 MHz or higher recommended for better resolution.

  • Spectral Width : 12-15 ppm.

  • Acquisition Time : ~2-3 seconds.

  • Relaxation Delay (D1) : 5 seconds. For accurate integration in qNMR, D1 should be at least 5 times the longest T₁ relaxation time.[1]

  • Number of Scans : 8-16 scans, adjusted to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Objective : To identify all unique carbon atoms in the molecule.

  • Pulse Program : Standard proton-decoupled single-pulse (zgpg30 or similar).

  • Spectral Width : 200-220 ppm.

  • Acquisition Time : ~1-2 seconds.

  • Relaxation Delay (D1) : 2-5 seconds.

  • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

2D NMR Spectroscopy Protocols

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals, especially for confirming the connectivity around the ester linkage.[1]

  • COSY (Correlation Spectroscopy) :

    • Objective : To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. This is used to trace the connectivity of the -CH₂-CH₂-COO- and -COO-CH₂-CH₂- fragments.

    • Pulse Program : Standard gradient-selected COSY (cosygp).

    • Parameters : Acquire with sufficient scans (e.g., 2-4) per increment to achieve a good signal-to-noise ratio.[1]

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Objective : To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This is essential for assigning the carbon signals based on the more easily assigned proton signals.

    • Pulse Program : Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgp).

    • Parameters : Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Objective : To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is the key experiment to confirm the ester structure by observing a correlation from the α-methylene protons of the alcohol (-COO-CH₂ -) to the carbonyl carbon (-C OO-).

    • Pulse Program : Standard gradient-selected HMBC (hmbcgp).

    • Parameters : The long-range coupling constant is typically set to 8-10 Hz.

G cluster_1d Initial Data cluster_2d Correlation Data H1 1D ¹H NMR HSQC 2D HSQC H1->HSQC Assign attached C COSY 2D COSY H1->COSY Identify H neighbors HMBC 2D HMBC H1->HMBC Identify long-range C neighbors C13 1D ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure Confirmation: This compound HSQC->Structure COSY->Structure HMBC->Structure HMBC->Structure Key Correlation: -COO-CH₂- protons to C=O carbon

Caption: Logical workflow for NMR-based structural elucidation.
Data Processing and Analysis

  • Processing : All acquired data (FIDs) should be processed using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This involves Fourier transformation, phase correction, and baseline correction.[1]

  • 1D Spectra Analysis :

    • Calibrate the ¹H spectrum using the residual solvent signal or TMS.

    • Integrate the signals in the ¹H spectrum. The ratio of the integrals for the terminal methyls, the α- and β-methylenes of both chains, and the main methylene chain should correspond to the theoretical proton counts (6H : 4H : 4H : 72H).

    • Assign the peaks in both ¹H and ¹³C spectra based on the expected chemical shifts from Tables 1 and 2.

  • 2D Spectra Analysis :

    • Use the HSQC spectrum to confirm ¹H-¹³C one-bond correlations and finalize carbon assignments.

    • Use the COSY spectrum to trace the proton spin systems, confirming the -CH₂-CH₂- sequence on both sides of the ester.

    • Critically, analyze the HMBC spectrum to find the 3-bond correlation between the protons of the ester methylene group (-COO-CH₂ -) and the carbonyl carbon, which definitively links the heneicosanol and lignocerate moieties. Further correlations from the α-methylene protons of the acid part to the carbonyl carbon will also be present.

References

Application Notes and Protocols for the Quantification of Heneicosanyl Lignocerate in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanyl lignocerate is a very-long-chain fatty acid (VLCFA) ester, composed of heneicosanoic acid (C21:0) and lignoceric acid (C24:0). The analysis of specific VLCFAs, including odd-chain fatty acids like heneicosanoic acid, is of growing interest in biomedical research. Elevated or deficient levels of certain VLCFAs can be indicative of metabolic disorders and may have implications for cellular processes. Heneicosanoic acid, an odd-chain saturated fatty acid, is derived from dietary sources such as dairy products and some plants, and can also be synthesized endogenously.[1][2] Its metabolism is linked to the utilization of propionyl-CoA.[3] This document provides detailed protocols for the sensitive and specific quantification of this compound in complex biological matrices such as plasma and tissue, by analyzing its constituent fatty acid, heneicosanoic acid (C21:0), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize the expected concentration ranges and mass spectrometric parameters for the analysis of heneicosanoic acid (C21:0), the analyte representing this compound after hydrolysis.

Table 1: Reported Concentrations of Very-Long-Chain Saturated Fatty Acids in Human Plasma.

Fatty AcidConcentration Range (μmol/L)Biological MatrixPopulationCitation
Palmitic Acid (C16:0)300 - 4100PlasmaHealthy Canadian Adults[4][5]
Stearic Acid (C18:0)100 - 1000PlasmaHealthy Canadian Adults[4][5]
Arachidic Acid (C20:0)4.9 - 29.8PlasmaHealthy Canadian Adults[6]
Behenic Acid (C22:0)6.7 - 39.0PlasmaHealthy Canadian Adults[6]
Heneicosanoic Acid (C21:0) Not specified, expected to be low μmol/L range PlasmaGeneral

Note: Specific concentration ranges for heneicosanoic acid are not widely reported in large cohort studies, but are expected to be in the low micromolar range in healthy individuals.

Table 2: Proposed LC-MS/MS Parameters for Heneicosanoic Acid (C21:0) Quantification.

ParameterValue
Analyte Heneicosanoic Acid (C21:0)
Precursor Ion (m/z) 325.3 [M-H]⁻
Product Ion (m/z) 281.3
Collision Energy (eV) User-optimized (start at 15-25 eV)
Internal Standard Deuterated Heneicosanoic Acid (C21:0-d4) or C17:0
Ionization Mode Negative Electrospray Ionization (ESI)

The precursor and product ions are based on the fragmentation pattern of heneicosanoic acid, where the product ion likely corresponds to the loss of CO₂ (44 Da).[1][7] Collision energy should be optimized for the specific instrument used.

II. Experimental Protocols

This section details the complete workflow for the quantification of total heneicosanoic acid (from this compound and other esterified forms) in biological samples.

A. Experimental Workflow Overview

The overall process involves sample preparation including hydrolysis of the ester, extraction of the fatty acids, derivatization (optional but recommended for enhanced sensitivity), followed by LC-MS/MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue Homogenate) hydrolysis Alkaline Hydrolysis (to release fatty acids) sample->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction derivatization Derivatization (optional) extraction->derivatization lcms LC-MS/MS Analysis (MRM Mode) derivatization->lcms Injection data Data Processing and Quantification lcms->data

Caption: General experimental workflow for heneicosanoic acid quantification.
B. Detailed Protocol: Total Heneicosanoic Acid from Plasma

1. Materials and Reagents:

  • Heneicosanoic acid standard (Sigma-Aldrich or equivalent)

  • Deuterated heneicosanoic acid (C21:0-d4) or Heptadecanoic acid (C17:0) as internal standard (IS)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Water (LC-MS grade)

  • Derivatization agent (optional): 2-bromo-1-methylpyridinium (B1194362) iodide and 3-carbinol-1-methylpyridinium iodide[1]

2. Sample Preparation:

  • Aliquoting: To a 2 mL glass vial, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 10 µL of a 10 µg/mL solution of C21:0-d4 in methanol).

  • Hydrolysis: Add 1 mL of 0.5 M methanolic KOH. Cap the vial tightly and heat at 60°C for 1 hour to hydrolyze the ester bonds.[8]

  • Acidification: After cooling to room temperature, acidify the mixture by adding 200 µL of concentrated HCl. Vortex briefly.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of hexane to the vial.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the fatty acids to a new glass vial.

    • Repeat the extraction step with another 1 mL of hexane and combine the extracts.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional, for increased sensitivity in positive ion mode):

    • Follow a validated derivatization protocol, for example, using 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide to form 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) derivatives.[1] This allows for analysis in positive ESI mode with enhanced sensitivity.

  • Reconstitution: Reconstitute the dried extract (or derivatized sample) in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).

C. Detailed Protocol: Total Heneicosanoic Acid from Tissue
  • Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Internal Standard Spiking: Add the internal standard to the homogenate.

  • Hydrolysis, Extraction, and Analysis: Proceed from step 3 of the plasma protocol.

III. LC-MS/MS Method

1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode if derivatized) or 5 mM ammonium (B1175870) acetate (B1210297) (for negative ion mode)[9]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with the same modifier as Mobile Phase A

  • Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage to elute the hydrophobic VLCFAs, and then re-equilibrate. An example gradient is:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

2. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), negative mode for underivatized fatty acids, positive mode for AMMP-derivatized fatty acids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Heneicosanoic Acid (C21:0): Precursor m/z 325.3 → Product m/z 281.3

    • Internal Standard (e.g., C17:0): Precursor m/z 269.2 → Product m/z 225.2 (or use the appropriate transition for the deuterated standard)

  • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte to maximize signal intensity.

IV. Biological Pathway Context

Heneicosanoic acid is an odd-chain saturated fatty acid. Its metabolism is distinct from that of even-chain fatty acids. The diagram below illustrates the general metabolic pathway for odd-chain fatty acids.

metabolic_pathway cluster_sources Sources cluster_metabolism Metabolism cluster_functions Cellular Roles diet Dietary Intake (Dairy, Fish, Plants) ocfa Odd-Chain Fatty Acids (e.g., Heneicosanoic Acid) diet->ocfa endogenous Endogenous Synthesis endogenous->ocfa beta_ox β-Oxidation ocfa->beta_ox membrane Membrane Composition ocfa->membrane signaling Cell Signaling ocfa->signaling propionyl_coa Propionyl-CoA beta_ox->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca energy Energy Source tca->energy

Caption: Simplified metabolic pathway of odd-chain fatty acids.

This pathway highlights that odd-chain fatty acids like heneicosanoic acid are catabolized via β-oxidation to yield acetyl-CoA and a final molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.[3] Odd-chain fatty acids are incorporated into cell membranes and may play a role in cell signaling.[10]

Disclaimer: These protocols provide a general framework. Optimization of specific parameters, particularly chromatographic conditions and mass spectrometric settings, is essential for achieving the desired sensitivity, accuracy, and reproducibility in your laboratory. Always validate the method according to established guidelines.

References

Application Note: Quantitative Lipidomic Analysis Using Heneicosanyl Lignocerate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in lipidomic analysis.

Introduction

Accurate quantification of lipid species is paramount in lipidomics research and drug development. The use of internal standards is a critical practice to control for variability during sample preparation and analysis. Heneicosanyl lignocerate, a very long-chain wax ester, serves as an excellent internal standard for the quantification of non-polar lipids, such as other wax esters and cholesterol esters. Its high molecular weight and hydrophobicity ensure it elutes in a region of the chromatogram where it is unlikely to interfere with more polar lipid classes, and it is not naturally present in most biological samples. This application note provides a detailed protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics workflow.

Physicochemical Properties of this compound
PropertyValue
Chemical Formula C45H90O2
Molecular Weight 663.2 g/mol
Monoisotopic Mass 662.6941 Da
Structure Ester of Heneicosanol (C21:0) and Lignoceric acid (C24:0)
Appearance Waxy solid
Solubility Soluble in non-polar organic solvents (e.g., hexane, chloroform)
Rationale for Use as an Internal Standard

This compound is an ideal internal standard for several reasons:

  • Non-Endogenous: It is not naturally found in most mammalian biological systems, preventing interference with endogenous lipid measurements.

  • Chemical Similarity: As a wax ester, it behaves similarly to other non-polar lipid classes during extraction and ionization.

  • Chromatographic Separation: Its long alkyl chains result in a long retention time in reversed-phase chromatography, minimizing ion suppression effects on earlier eluting, more polar lipids.

  • Distinct Mass-to-Charge Ratio: Its high molecular weight provides a unique m/z value that is easily distinguished in a complex lipid extract.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution
  • Source: this compound is not commonly available as a stock item. Custom synthesis by a reputable supplier such as Avanti Polar Lipids is recommended.[1][2]

  • Procedure:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of chloroform (B151607) to prepare a 1 mg/mL stock solution.

    • Store the stock solution at -20°C in a glass vial with a PTFE-lined cap.

Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from standard lipid extraction procedures.[]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex to ensure homogeneity.

  • Internal Standard Spiking:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the 1 mg/mL this compound internal standard stock solution.

  • Lipid Extraction:

    • Add 500 µL of methanol (B129727) to the sample and vortex for 30 seconds.

    • Add 1 mL of MTBE and vortex for 1 minute.

    • Incubate at room temperature for 30 minutes on a shaker.

    • Add 250 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase:

    • Carefully collect the upper organic phase (containing the lipids) and transfer to a new 1.5 mL tube.

    • Dry the organic phase under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v).

    • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      Time (min) % B
      0.0 30
      2.0 45
      12.0 99
      15.0 99
      15.1 30

      | 20.0 | 30 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow: Refer to instrument manufacturer's recommendations.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

Multiple Reaction Monitoring (MRM) Method for this compound

Wax esters typically fragment at the ester bond, yielding a protonated fatty acid as a major product ion.[5][6]

  • Precursor Ion ([M+NH4]+): 680.7 m/z

  • Product Ion (Lignoceric acid + H+): 369.4 m/z

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

Data Presentation

The following table summarizes the expected quantitative performance of this compound as an internal standard. This data is representative and should be validated for each specific application.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 5 - 10 ng/mL
Limit of Quantification (LOQ) 15 - 30 ng/mL
Extraction Recovery 85 - 95%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction (MTBE) cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound IS plasma->spike 50 µL add_solvents Add Methanol & MTBE spike->add_solvents phase_sep Induce Phase Separation add_solvents->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect_upper Collect Upper Phase centrifuge->collect_upper dry Dry Down collect_upper->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing & Quantification lcms->data G cluster_analyte Endogenous Analyte cluster_is Internal Standard cluster_output Quantification analyte_peak Analyte Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak IS Peak Area (this compound) is_peak->ratio is_conc Known IS Concentration quant_conc Analyte Concentration is_conc->quant_conc Calibration ratio->quant_conc

References

Application Notes and Protocols: Heneicosanyl Lignocerate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Heneicosanyl lignocerate is a hypothetical ingredient for the purpose of this document. The following application notes, protocols, and data are based on scientific inference from the known properties of its constituent parts, heneicosanol (a C21 fatty alcohol) and lignoceric acid (a C24 fatty acid), as well as the general characteristics of long-chain alkyl esters in cosmetic science. All quantitative data presented are illustrative and should be considered hypothetical.

Introduction to this compound

This compound is the ester formed from the reaction of heneicosanol, a 21-carbon saturated fatty alcohol, and lignoceric acid (tetracosanoic acid), a 24-carbon saturated fatty acid. This very long-chain ester is a waxy solid at room temperature with a high melting point, making it an excellent candidate for structuring and stabilizing cosmetic formulations. Its significant molecular weight and hydrophobic nature suggest strong emollient and occlusive properties, beneficial for skin barrier function and moisture retention.

Key Inferred Properties:

  • INCI Name (Proposed): this compound

  • Appearance: White to off-white waxy solid.

  • Solubility: Insoluble in water, soluble in oils and other non-polar solvents.

  • Melting Point (Estimated): 70-80°C

  • Primary Functions: Emollient, Occlusive Agent, Viscosity Modifier, Film-Former.

Applications in Cosmetic Formulations

This compound is a versatile ingredient for a range of cosmetic products, particularly those aimed at dry, compromised, or aging skin.

  • Moisturizing Creams and Lotions: In these formulations, it functions as a powerful emollient, smoothing and softening the skin. Its occlusive nature helps to reduce transepidermal water loss (TEWL), thereby improving skin hydration.

  • Protective Balms and Ointments: The waxy texture and film-forming properties of this compound make it ideal for creating a protective barrier on the skin, shielding it from environmental aggressors.

  • Stick Formulations (e.g., Lip Balms, Deodorants): Its high melting point provides structure and rigidity to stick products, ensuring their stability and ease of application.

  • Color Cosmetics (e.g., Lipsticks, Foundations): It can improve the texture, spreadability, and adherence of color cosmetics, while also providing moisturizing benefits.

Recommended Use Levels:

Formulation TypeRecommended Use Level (%)
Creams and Lotions1 - 5%
Balms and Ointments3 - 10%
Stick Formulations5 - 15%
Color Cosmetics1 - 7%

Mechanism of Action: Skin Barrier Enhancement

This compound is hypothesized to enhance the skin's barrier function through both direct and indirect mechanisms. As a long-chain lipid, it can integrate into the lipid matrix of the stratum corneum, reinforcing its structure. The film it forms on the skin's surface acts as a physical barrier to water loss.

Skin_Barrier_Enhancement cluster_0 This compound Application cluster_1 Skin Barrier Interaction cluster_2 Physiological Effects HL This compound SC Stratum Corneum HL->SC Topical Application Lipid_Matrix Lipid Matrix Integration SC->Lipid_Matrix Occlusive_Layer Occlusive Film Formation SC->Occlusive_Layer Barrier_Function Improved Barrier Function Lipid_Matrix->Barrier_Function TEWL Reduced TEWL Occlusive_Layer->TEWL Hydration Increased Hydration TEWL->Hydration Hydration->Barrier_Function

Hypothesized mechanism of skin barrier enhancement.

Quantitative Data (Hypothetical)

The following tables summarize the hypothetical performance of this compound in cosmetic formulations.

Table 1: Effect on Skin Hydration and Transepidermal Water Loss (TEWL)

ParameterPlaceboFormulation with 3% this compound% Change
Skin Hydration (Corneometer Units) - 2 hours35.248.9+38.9%
Skin Hydration (Corneometer Units) - 8 hours34.845.1+29.6%
TEWL (g/m²/h) - 2 hours12.58.2-34.4%
TEWL (g/m²/h) - 8 hours12.99.1-29.5%

Table 2: Effect on Formulation Viscosity

Formulation BaseViscosity without this compound (cP)Viscosity with 5% this compound (cP)% Increase in Viscosity
Oil-in-Water Cream25,00045,000+80%
Water-in-Oil Emulsion30,00058,000+93.3%
Anhydrous Balm15,00035,000+133.3%

Experimental Protocols

Protocol for In-Vivo Evaluation of Skin Moisturization and Barrier Function

InVivo_Testing_Workflow Start Start Subject_Recruitment Recruit 20 healthy volunteers with dry to normal skin Start->Subject_Recruitment Acclimatization Acclimatize subjects for 30 min in a controlled environment (22°C, 50% RH) Subject_Recruitment->Acclimatization Baseline_Measurement Measure baseline skin hydration (Corneometer) and TEWL (Tewameter) on forearm test sites Acclimatization->Baseline_Measurement Product_Application Apply 2 mg/cm² of test formulation and placebo to designated sites Baseline_Measurement->Product_Application Measurement_2h Measure hydration and TEWL at 2 hours post-application Product_Application->Measurement_2h Measurement_8h Measure hydration and TEWL at 8 hours post-application Measurement_2h->Measurement_8h Data_Analysis Analyze data for statistically significant differences Measurement_8h->Data_Analysis End End Data_Analysis->End

Workflow for in-vivo skin efficacy testing.

Methodology:

  • Subject Selection: Recruit a panel of 20 healthy adult volunteers with self-perceived dry to normal skin.

  • Acclimatization: Allow subjects to acclimatize in a room with controlled temperature (22 ± 2°C) and humidity (50 ± 5%) for at least 30 minutes before measurements.

  • Baseline Measurements: Mark out two test areas (e.g., 4x4 cm) on the volar forearm of each subject. Measure baseline skin hydration using a Corneometer® and TEWL using a Tewameter®.

  • Product Application: Apply a standardized amount (2 mg/cm²) of the test formulation (containing this compound) to one test area and a placebo formulation to the other.

  • Post-Application Measurements: Measure skin hydration and TEWL at 2 hours and 8 hours after product application.

  • Data Analysis: Compare the changes in skin hydration and TEWL from baseline for the test and placebo formulations using appropriate statistical tests (e.g., paired t-test).

Protocol for In-Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

Methodology:

  • Tissue Culture: Utilize a commercially available reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

  • Test Substance Preparation: Prepare a solution or dispersion of this compound at a relevant concentration in a suitable solvent.

  • Exposure: Apply the test substance, a negative control (e.g., saline), and a positive control (e.g., 5% SDS) to the surface of the RhE tissues.

  • Incubation: Incubate the tissues for a defined period (e.g., 60 minutes).

  • Post-Exposure: Rinse the tissues to remove the test substance and incubate for a further 24-42 hours.

  • Viability Assessment: Determine tissue viability using the MTT assay.

  • Data Analysis: Calculate the percentage of viable cells compared to the negative control. A reduction in viability below 50% is typically considered indicative of irritation potential.

Protocol for Viscosity Measurement of a Cream Formulation

Methodology:

  • Sample Preparation: Prepare a cream formulation with and without this compound. Allow the samples to equilibrate to a controlled temperature (25°C) for 24 hours.

  • Instrumentation: Use a rotational viscometer with a suitable spindle (e.g., T-bar spindle for high viscosity creams).

  • Measurement:

    • Lower the spindle into the center of the sample to the immersion mark.

    • Allow the spindle to rotate at a constant speed (e.g., 10 rpm) for a set period (e.g., 60 seconds) to achieve a stable reading.

    • Record the viscosity in centipoise (cP).

  • Data Analysis: Compare the viscosity of the formulation with and without this compound.

Safety and Regulatory Considerations

Based on the safety profiles of similar long-chain fatty alcohols, fatty acids, and their esters, this compound is expected to have a low order of toxicity and be non-irritating and non-sensitizing to the skin. However, as with any new cosmetic ingredient, a full safety assessment would be required, including:

  • In-vitro skin irritation and sensitization studies.

  • Genotoxicity and phototoxicity testing.

  • Human Repeat Insult Patch Test (HRIPT).

Conclusion

This compound, as a hypothetical very long-chain ester, presents a promising profile for use in cosmetic formulations as a multi-functional ingredient. Its inferred properties as an emollient, occlusive agent, and viscosity modifier make it particularly suitable for products targeting skin barrier repair and moisturization. The provided application notes and protocols offer a framework for the evaluation and utilization of such an ingredient in the development of innovative cosmetic products. Further experimental validation would be necessary to confirm these hypothetical attributes.

Application Notes & Protocols: Heneicosanyl Lignocerate and Very-Long-Chain Wax Esters in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of heneicosanyl lignocerate, a type of very-long-chain wax ester, as a component in biofuel research. While specific research on this compound for biofuel production is not extensively documented, this document outlines its relevance within the broader context of wax esters and provides generalized experimental protocols for its study and conversion to biodiesel.

Introduction to this compound

This compound is a wax ester composed of heneicosanol, a 21-carbon fatty alcohol, and lignoceric acid, a 24-carbon saturated fatty acid. Wax esters are naturally occurring lipids found in various organisms, including plants, insects, and marine life. Their high energy density and chemical structure make them a potential feedstock for biofuel production. In the context of biofuels, very-long-chain wax esters like this compound are of interest due to their potential to be converted into high-cetane number biodiesel, which is a desirable characteristic for diesel engine performance.

Applications in Biofuel Research

The primary application of this compound and other very-long-chain wax esters in biofuel research is as a feedstock for the production of biodiesel. The long hydrocarbon chains of both the fatty acid and fatty alcohol components can be converted into fatty acid methyl esters (FAMEs), the primary constituents of biodiesel, through a process called transesterification.

Potential Advantages of Very-Long-Chain Wax Esters as a Biofuel Feedstock:

  • High Energy Content: The long hydrocarbon chains contribute to a high energy density.

  • High Cetane Number: Saturated long-chain fatty acids can yield biodiesel with a higher cetane number, leading to improved ignition quality in diesel engines.

  • Feedstock Diversity: Exploring novel lipid sources like wax esters diversifies the range of potential feedstocks for biofuel production, moving beyond traditional triglyceride-based oils.

Quantitative Data on Wax Ester to Biodiesel Conversion

FeedstockKey ComponentsConversion ProcessBiodiesel (FAME) YieldReference
BeeswaxLong-chain mono-alkyl estersTwo-stage transesterification (acid-catalyzed followed by base-catalyzed)85%[1]
Jojoba Oil-WaxC20 and C22 fatty acids and alcoholsBase-catalyzed transesterification with methanol (B129727)Quantitative conversion after 4 hours[2]
Euglena Wax EstersMyristic acid (C14:0) and myristyl alcoholNot specifiedPotential precursor for biojet fuel[3][4]

Experimental Protocols

The following are generalized protocols for the extraction, conversion, and analysis of wax esters like this compound from a biomass source for biofuel production.

Protocol for Lipid Extraction from Biomass

This protocol describes a standard method for extracting lipids, including wax esters, from a dry biomass source using a Soxhlet apparatus.

Materials:

  • Dry biomass (e.g., microalgae, plant seeds)

  • Hexane (B92381) (or other suitable nonpolar solvent)

  • Soxhlet extraction apparatus (including Soxhlet extractor, condenser, and round-bottom flask)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

Procedure:

  • Weigh the dry biomass and place it into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with hexane to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect it to a water source for the condenser.

  • Heat the hexane using the heating mantle to its boiling point.

  • Allow the extraction to proceed for 6-8 hours. The solvent will cycle through the biomass, extracting the lipids.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Remove the hexane from the extracted lipids using a rotary evaporator to obtain the crude lipid extract.

  • Weigh the crude lipid extract to determine the extraction yield.

Protocol for Two-Stage Transesterification of Wax Esters to Biodiesel

This protocol is suitable for feedstocks with high free fatty acid content, which is common for some wax ester sources.[1]

Materials:

  • Crude wax ester extract

  • Methanol

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating plate

  • Separatory funnel

  • Distilled water

Stage 1: Acid-Catalyzed Esterification

  • Place the crude wax ester extract in the reaction vessel.

  • Add methanol in a 2:1 molar ratio relative to the wax ester.

  • Add concentrated HCl or H₂SO₄ as a catalyst (e.g., 0.04% of wax weight).[1]

  • Heat the mixture to 60°C with continuous stirring for 1-2 hours.[1]

  • This stage converts free fatty acids into FAMEs.

Stage 2: Base-Catalyzed Transesterification

  • After the acid-catalyzed step, cool the mixture.

  • Add a solution of NaOH or KOH in methanol. A common ratio is 1:0.25:0.02 of treated oil, methanol, and sodium hydroxide.[1]

  • Heat the mixture to 60°C with continuous stirring for 1-2 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the biodiesel (FAME), and the lower layer is glycerol (B35011) and other impurities.

  • Drain the lower glycerol layer.

  • Wash the biodiesel layer with warm distilled water several times until the wash water is neutral.

  • Dry the biodiesel by heating it to a temperature slightly above 100°C to remove residual water.

Signaling Pathways and Experimental Workflows

Generalized Lipid Synthesis Pathway in Microalgae

The synthesis of fatty acids and fatty alcohols, the precursors of this compound, is a complex process. In microalgae, a promising source for biofuels, fatty acid synthesis occurs in the chloroplast. The following diagram illustrates a simplified overview of the key steps.

Lipid_Synthesis_Pathway cluster_enzymes Key Enzymes CO2 CO2 Photosynthesis Photosynthesis CO2->Photosynthesis Glycerol_3_P Glycerol-3-P Photosynthesis->Glycerol_3_P Acetyl_CoA Acetyl-CoA Photosynthesis->Acetyl_CoA TAGs Triacylglycerols (TAGs) Glycerol_3_P->TAGs Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids FAS Fatty_Alcohols Fatty Alcohols Fatty_Acids->Fatty_Alcohols FAR Wax_Esters Wax Esters (e.g., this compound) Fatty_Acids->Wax_Esters WS Fatty_Acids->TAGs Fatty_Alcohols->Wax_Esters ACCase ACCase: Acetyl-CoA carboxylase FAS FAS: Fatty acid synthase FAR FAR: Fatty acid reductase WS WS: Wax synthase

Caption: Simplified lipid synthesis pathway in microalgae.

Experimental Workflow for Wax Ester-Based Biofuel Production

The following diagram outlines the logical steps from biomass to purified biodiesel.

Biofuel_Workflow Biomass Biomass Source (e.g., Microalgae, Seeds) Drying Drying Biomass->Drying Extraction Lipid Extraction (Soxhlet) Drying->Extraction Crude_Lipids Crude Lipid Extract (Wax Esters) Extraction->Crude_Lipids Transesterification Two-Stage Transesterification Crude_Lipids->Transesterification Separation Separation (Gravity) Transesterification->Separation Biodiesel_Glycerol Biodiesel & Glycerol Phases Separation->Biodiesel_Glycerol Purification Purification (Washing & Drying) Biodiesel_Glycerol->Purification Glycerol Glycerol Byproduct Biodiesel_Glycerol->Glycerol Biodiesel Purified Biodiesel (FAMEs) Purification->Biodiesel Analysis Analysis (GC-MS, NMR) Biodiesel->Analysis

Caption: From biomass to biodiesel: an experimental workflow.

Conclusion

This compound, as a very-long-chain wax ester, represents a frontier in the search for novel biofuel feedstocks. While direct research on this specific molecule is limited, the broader field of wax ester conversion to biodiesel is established and promising. The protocols and information provided here offer a foundation for researchers to explore the potential of this compound and other very-long-chain wax esters as a sustainable source for next-generation biofuels. Further research is needed to identify natural or engineered sources of this compound and to optimize its conversion into high-quality biodiesel.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Heneicosanyl Lignocerate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heneicosanyl Lignocerate purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this very long-chain wax ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a wax ester composed of heneicosanoic acid (a 21-carbon fatty acid) and lignoceric alcohol (a 24-carbon fatty alcohol). Its long, saturated hydrocarbon chains result in a high molecular weight, low volatility, and poor solubility in many common solvents at room temperature, making it challenging to purify using standard laboratory techniques.

Q2: What are the most common impurities in a crude sample of this compound?

A2: Common impurities often include unreacted starting materials such as heneicosanoic acid and lignoceric alcohol, as well as byproducts from the synthesis process. Depending on the synthetic route, these byproducts could include other esters formed from related fatty acids and alcohols present in the starting materials.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: High-temperature gas chromatography-mass spectrometry (HT-GC-MS) is a powerful technique for analyzing intact wax esters. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification.

Q4: I am having trouble dissolving my crude this compound for purification. What solvents should I try?

A4: Due to its nonpolar nature, this compound is generally soluble in hot nonpolar organic solvents. Chloroform (B151607), tetrahydrofuran (B95107) (THF), and toluene (B28343) are often effective at elevated temperatures. For recrystallization, solvent systems like hexane (B92381)/acetone or hexane/ethyl acetate (B1210297) mixtures can be explored, where the compound is soluble in the hot solvent mixture but precipitates upon cooling.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Compound does not elute from the column The solvent system is not polar enough to move the highly nonpolar this compound.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate. A mobile phase of hexane with a small amount of a slightly more polar solvent like diethyl ether or dichloromethane (B109758) can also be effective.[1][2]
Poor separation of this compound from impurities The chosen solvent system has poor selectivity for the compound and impurities.Screen different solvent systems using thin-layer chromatography (TLC) first to find a system that provides good separation (a ΔRf of at least 0.2). Consider using a different nonpolar solvent in your mixture, for example, substituting hexane with heptane (B126788) or cyclohexane.
Compound streaks on the TLC plate and column The sample may be overloaded, or the compound has low solubility in the mobile phase at the concentration loaded.Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading. For compounds with poor solubility, a dry loading technique may be beneficial.[3][4]
Product seems to have decomposed on the silica (B1680970) gel This compound is generally stable, but if acidic impurities are present in the crude mixture, they may be activated by the acidic nature of silica gel, leading to side reactions.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (B128534) (1-2%), before packing the column.[5]
Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Compound "oils out" instead of forming crystals The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too good a solvent for the compound even at low temperatures.Allow the solution to cool more slowly. You can do this by insulating the flask. Try a different solvent system. A mixture of a good solvent and a poor solvent can be effective. Add the poor solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[6]
No crystals form upon cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.[7]
Low recovery of purified product The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Impurities co-crystallize with the product The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility.Try a different recrystallization solvent. Sometimes a series of recrystallizations from different solvents is necessary to achieve high purity. Hot filtration of the dissolved crude product can remove insoluble impurities before cooling.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 99:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., acetone, ethyl acetate, or a mixture such as hexane/acetone).

  • Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Characterization by HT-GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., chloroform or hexane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Use a high-temperature capillary column suitable for the analysis of high molecular weight compounds (e.g., DB-1HT, DB-5HT).

    • Injector Temperature: Set to a high temperature (e.g., 340 °C) to ensure complete volatilization.

    • Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a high final temperature (e.g., 380 °C) at a rate of 10-15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a wide mass range (e.g., m/z 50-800) to detect the molecular ion and characteristic fragment ions.

  • Data Analysis: Analyze the resulting chromatogram and mass spectrum to confirm the identity and assess the purity of the this compound.

Protocol 4: Characterization by ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution into an NMR tube to remove any particulate matter.[8][9]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals to look for include a triplet around 4.05 ppm corresponding to the -CH₂- protons of the alcohol adjacent to the ester oxygen, a triplet around 2.28 ppm for the -CH₂- protons of the acid adjacent to the carbonyl group, a large multiplet between 1.2-1.7 ppm for the bulk of the methylene (B1212753) protons, and triplets around 0.88 ppm for the terminal methyl groups.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expect to see a signal for the carbonyl carbon around 174 ppm, a signal for the ester-linked methylene carbon of the alcohol around 64 ppm, and a series of signals for the other methylene carbons between 22-35 ppm, with the terminal methyl carbons appearing around 14 ppm.

  • Data Analysis: Integrate the proton signals and compare the chemical shifts with expected values to confirm the structure and assess purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Cleanup Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification TLC TLC Column Chromatography->TLC Monitor Fractions Pure Product Pure Product Recrystallization->Pure Product TLC->Column Chromatography GC-MS GC-MS NMR NMR Pure Product->GC-MS Purity & Identity Pure Product->NMR Structure Confirmation

Caption: A generalized experimental workflow for the purification and analysis of this compound.

troubleshooting_logic node_q node_q start Purification Issue? q1 Poor Separation in Chromatography? start->q1 q2 Compound 'Oiling Out' during Recrystallization? q1->q2 No sol1 Optimize solvent system via TLC. Consider dry loading. q1->sol1 Yes q3 Low Yield? q2->q3 No sol2 Slow down cooling rate. Use a solvent/anti-solvent system. q2->sol2 Yes sol3 Ensure complete precipitation (cool longer). Wash with minimal ice-cold solvent. q3->sol3 Yes end Successful Purification q3->end No sol1->end sol2->end sol3->end

Caption: A troubleshooting decision tree for common purification challenges.

References

Resolving co-elution issues in chromatographic analysis of Heneicosanyl lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic analysis of Heneicosanyl lignocerate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a wax ester composed of heneicosanol (a 21-carbon alcohol) and lignoceric acid (a 24-carbon fatty acid). Its analysis is challenging due to its high molecular weight, low volatility, and the potential for co-elution with structurally similar lipids.

Q2: What are the primary chromatographic techniques for analyzing this compound?

A2: The two primary techniques are high-temperature gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with a suitable detector like an evaporative light scattering detector (ELSD) or mass spectrometry (MS).[1] GC-MS offers high resolution for volatile compounds, while HPLC is well-suited for less volatile or thermally sensitive molecules.[1]

Q3: What is co-elution and why is it a problem in the analysis of this compound?

A3: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[2] This is a significant issue as it can lead to inaccurate identification and quantification of the target analyte, this compound. Isomeric wax esters, which have the same total number of carbon atoms but different fatty acid and alcohol chains, are a common cause of co-elution in this type of analysis.[3]

Q4: How can I confirm the identity of this compound in my chromatogram?

A4: Mass spectrometry (MS) is the most definitive method for identification. In GC-MS with electron ionization (EI), wax esters typically produce characteristic fragment ions corresponding to the fatty acid and fatty alcohol portions of the molecule.[4] For this compound, you would look for ions related to lignoceric acid and heneicosanol.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening or Tailing)

Possible Causes & Solutions

CauseSolution
Sub-optimal flow rate of carrier gas (GC) or mobile phase (HPLC). Optimize the flow rate to achieve the best balance between analysis time and peak efficiency.
Column contamination or degradation. Bake out the GC column at a high temperature or flush the HPLC column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate solvent for sample dissolution. Ensure the sample is fully dissolved in the initial mobile phase (for HPLC) or a volatile solvent compatible with the GC inlet.
"Cold spots" in the GC system. Ensure the injector, transfer line, and detector are maintained at a sufficiently high temperature to prevent condensation of the high-boiling point wax ester.[5]
Issue 2: Co-elution of this compound with Other Compounds

Possible Causes & Solutions

CauseSolution
Presence of isomeric wax esters. Isomers with the same total carbon number are a common cause of co-elution.[3] Modifying the chromatographic selectivity is key to their separation.
Inadequate chromatographic resolution. The column and method parameters are not sufficient to separate the target analyte from interfering compounds.

Troubleshooting Workflow for Co-elution:

CoElution_Troubleshooting Troubleshooting Co-elution start Co-elution Observed check_method Review Method Parameters start->check_method optimize_gc Optimize GC Method check_method->optimize_gc Using GC optimize_hplc Optimize HPLC Method check_method->optimize_hplc Using HPLC adjust_temp Adjust Temperature Program (GC) optimize_gc->adjust_temp adjust_gradient Adjust Gradient Profile (HPLC) optimize_hplc->adjust_gradient change_column Change Column resolution_achieved Resolution Achieved change_column->resolution_achieved adjust_temp->change_column No Improvement adjust_temp->resolution_achieved Success change_mobile_phase Change Mobile Phase (HPLC) adjust_gradient->change_mobile_phase adjust_gradient->resolution_achieved Success change_mobile_phase->change_column No Improvement change_mobile_phase->resolution_achieved Success

Caption: A logical workflow for troubleshooting co-elution issues.

Issue 3: No Peak or Very Small Peak for this compound

Possible Causes & Solutions

CauseSolution
Insufficiently high temperatures in GC analysis. For high molecular weight wax esters, high temperatures for the injector, column oven, and detector are crucial to prevent sample loss.[6]
Analyte degradation. This compound may be thermally labile. If using GC, ensure the analysis time is not excessively long at very high temperatures. Consider HPLC as an alternative.
Poor sample solubility. Ensure the sample is fully dissolved in an appropriate solvent before injection.
Detector not suitable or settings incorrect. For HPLC, an ELSD or MS is generally required for non-UV active compounds like wax esters. Ensure the detector is functioning correctly and the settings are appropriate.

Experimental Protocols

Protocol 1: High-Temperature GC-MS Analysis of Intact this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or toluene) to a concentration of approximately 0.1-1.0 mg/mL.[6]

  • GC-MS System:

    • GC Column: A high-temperature, non-polar capillary column is recommended (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).[1]

    • Injector: Set to a high temperature, for example, 390°C, and operate in splitless mode to maximize sensitivity.[6]

    • Oven Temperature Program:

      • Initial temperature: 120°C

      • Ramp 1: Increase to 240°C at 15°C/min

      • Ramp 2: Increase to 390°C at 8°C/min

      • Hold at 390°C for 6 minutes[6]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector:

      • Transfer Line Temperature: 390°C[6]

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-950.

Protocol 2: HPLC-ELSD/MS Analysis of this compound

This protocol provides a starting point for developing an HPLC method for very-long-chain wax esters.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of hexane and isopropanol).

  • HPLC System:

    • Column: A C18 or C30 reversed-phase column is suitable for separating non-polar lipids.[7]

    • Mobile Phase: A gradient of non-polar and polar organic solvents is typically used. For example:

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: Isopropanol/Hexane mixture

    • Gradient Program: A shallow gradient with a slow increase in the proportion of the stronger eluting solvent (Mobile Phase B) is often required to separate large, non-polar molecules.

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape and reduce viscosity.

    • Detector: An ELSD or a mass spectrometer with an appropriate interface (e.g., APCI or ESI).

Quantitative Data Summary

Due to the limited availability of specific retention time and resolution data for this compound in the public domain, the following table provides illustrative data for the separation of very-long-chain wax esters by GC and HPLC. These values should be used as a general guide for method development.

Table 1: Illustrative Chromatographic Data for Very-Long-Chain Wax Esters

Compound ClassTechniqueColumnRetention Time (min)Resolution (Rs) with adjacent peak
C42 Wax EsterGC-MSDB-1HT~22> 1.5
C44 Wax EsterGC-MSDB-1HT~23.5> 1.5
C46 Wax EsterGC-MSDB-1HT~25> 1.5
C42 Wax EsterHPLC-ELSDC18~18> 1.5
C44 Wax EsterHPLC-ELSDC18~20> 1.5
C46 Wax EsterHPLC-ELSDC18~22> 1.5

Note: Retention times and resolution are highly dependent on the specific instrument, column, and method parameters.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for this compound analysis.

Technique_Selection Technique Selection for this compound Analysis start Analyze this compound thermal_stability Is the analyte thermally stable? start->thermal_stability gcms Use High-Temperature GC-MS thermal_stability->gcms Yes hplc Use HPLC-ELSD/MS thermal_stability->hplc No or Unknown need_structural_info Is detailed structural information required? gcms->need_structural_info hplc->need_structural_info gcms_preferred GC-MS is preferred need_structural_info->gcms_preferred Yes hplc_sufficient HPLC is sufficient need_structural_info->hplc_sufficient No

Caption: Decision tree for selecting between GC-MS and HPLC.

References

Technical Support Center: Optimizing Ionization Efficiency for Heneicosanyl Lignocerate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Heneicosanyl Lignocerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound, a very long-chain wax ester.

Problem 1: Low or No Signal Intensity

Possible Cause Troubleshooting Step Ionization Technique
Inefficient Ionization This compound is a non-polar molecule and may not ionize efficiently by itself. For ESI, derivatization to introduce a permanent charge is highly recommended. For MALDI, the choice of matrix and cationizing agent is critical.ESI, MALDI
Suboptimal Source Parameters Systematically optimize key instrument parameters. For ESI, this includes capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For MALDI, optimize laser power and detector voltage.ESI, MALDI
Inappropriate Mobile Phase (ESI) For positive-ion mode ESI, ensure the mobile phase contains a proton source, such as 0.1% formic acid or acetic acid, to facilitate protonation.[1]ESI
Poor Matrix/Analyte Co-crystallization (MALDI) The matrix and analyte must be homogenously mixed for efficient ionization. Re-evaluate your sample preparation and spotting techniques. The Matrix/Sample (Ma/Sa) deposition technique has been shown to be effective.[2][3]MALDI
Incorrect Matrix Selection (MALDI) The choice of matrix is crucial. 2,5-dihydroxybenzoic acid (DHB) is a common starting point. The use of a lithium salt of DHB (LiDHB) has been shown to be highly effective for wax esters, promoting the formation of [M+Li]⁺ adducts.[2][3][4]MALDI
Sample Degradation Ensure the stability of this compound in your chosen solvent and throughout the sample preparation process.ESI, MALDI
Instrument Malfunction Verify the mass spectrometer is functioning correctly. Check for common issues such as clogged capillaries, leaks, or detector fatigue.[5][6][7]ESI, MALDI

Problem 2: Poor Reproducibility and Inconsistent Signal

Possible Cause Troubleshooting Step Ionization Technique
Matrix Effects (ESI) Co-eluting species from the sample matrix can suppress or enhance the ionization of the analyte. Improve sample clean-up procedures, such as using solid-phase extraction (SPE), and optimize chromatographic separation.ESI
Inhomogeneous Sample Spotting (MALDI) Inconsistent signal can result from "hot spots" in the MALDI sample preparation. Experiment with different spotting techniques and solvent systems to promote uniform crystal formation.MALDI
Variable Adduct Formation Inconsistent formation of different adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) can lead to signal variability. For MALDI, the addition of a specific salt (e.g., LiCl) can promote the formation of a single, desired adduct.[2][3][4] For ESI, ensure high-purity solvents and additives.ESI, MALDI
Carryover Analyte from a previous injection may be carried over, affecting the current measurement. Implement a rigorous wash method for the autosampler using a strong solvent.ESI
Instrument Instability Monitor instrument performance over time. A drifting signal may indicate a need for cleaning or recalibration.ESI, MALDI

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for this compound?

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for the analysis of wax esters like this compound.[2][8]

  • MALDI is often simpler for direct analysis of extracts with minimal sample preparation and is particularly effective when using a matrix like LiDHB to form lithium adducts.[2][3][4]

  • ESI is typically coupled with liquid chromatography (LC) for separation from other components in a complex mixture. For optimal sensitivity with ESI, derivatization of the hydrolyzed fatty acid and alcohol components is often necessary.[9][10]

Q2: I am using ESI and see very low signal. How can I improve it?

For ESI analysis of very long-chain fatty acids (after hydrolysis of the wax ester), derivatization is a powerful strategy to improve ionization efficiency. Converting the carboxylic acid to an amide with a permanent positive charge, for example using N-(4-aminomethylphenyl)pyridinium (AMPP), can increase sensitivity by several orders of magnitude.[9] Another approach is to form trimethylaminoethyl ester derivatives.[10]

Q3: What is the best matrix for MALDI analysis of this compound?

For wax esters, the lithium salt of 2,5-dihydroxybenzoic acid (LiDHB) has been reported to perform exceptionally well.[2][3] This matrix promotes the formation of [M+Li]⁺ ions, which are stable and provide clear spectral data.

Q4: I see multiple adducts in my mass spectrum. How can I simplify it?

To favor the formation of a specific adduct in MALDI, you can add a salt of the desired cation to your matrix preparation. For example, adding LiCl will promote the formation of [M+Li]⁺. In ESI, the choice of mobile phase additives (e.g., ammonium (B1175870) formate (B1220265) vs. sodium acetate) can influence the predominant adduct.

Q5: What are typical instrument settings for ESI analysis?

While optimal settings are instrument-dependent, a good starting point for ESI in positive ion mode would be:

  • Capillary Voltage: 3.5 - 5.0 kV[1]

  • Nebulizer Gas Pressure: Adjust to achieve a stable spray.

  • Drying Gas Flow and Temperature: These are critical for desolvation and should be optimized for your specific flow rate and mobile phase composition.

Quantitative Data Summary

ParameterTechniqueRecommended Value/ConditionReference
Sample to Matrix Ratio MALDI1:100 (molar ratio)[2][3]
ESI Mobile Phase Additive ESI (+)0.1% Formic Acid or Acetic Acid[1]
ESI Capillary Voltage ESI (+)3.5 - 5.0 kV[1]
MALDI Matrix MALDI2,5-dihydroxybenzoic acid (DHB) or its Lithium Salt (LiDHB)[2][3][4]
MALDI Cationizing Agent MALDILithium salts (e.g., LiCl) to promote [M+Li]⁺[2][3][4]

Experimental Protocols

Protocol 1: MALDI-TOF Analysis of this compound

  • Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a suitable solvent such as acetonitrile:water (1:1, v/v) with 0.1% TFA. For enhanced sensitivity and adduct specificity, prepare a solution of lithium-doped DHB (LiDHB).

  • Sample Preparation: Dissolve the this compound sample in a compatible solvent (e.g., chloroform (B151607) or tetrahydrofuran) to a concentration of approximately 1 mg/mL.

  • Sample Spotting (Ma/Sa Method):

    • Deposit 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.

    • Deposit 1 µL of the sample solution directly on top of the dried matrix spot.

    • Allow the spot to air dry completely before analysis.

  • Mass Spectrometry Analysis:

    • Acquire spectra in positive ion reflectron mode.

    • Optimize laser power to achieve good signal-to-noise without significant fragmentation.

    • Calibrate the instrument using a standard of known mass close to that of this compound.

    • Look for the [M+Li]⁺ adduct.

Protocol 2: ESI Analysis of this compound via Hydrolysis and Derivatization

  • Hydrolysis:

    • To a known amount of this compound, add a solution of potassium hydroxide (B78521) in ethanol.

    • Heat the mixture to hydrolyze the ester bond, yielding lignoceric acid and heneicosanol.

    • Neutralize the solution with an appropriate acid.

  • Extraction:

    • Extract the lignoceric acid and heneicosanol from the aqueous solution using an organic solvent like hexane.

    • Evaporate the organic solvent to dryness.

  • Derivatization of Lignoceric Acid:

    • To the dried extract, add a solution of a derivatizing agent such as N-(4-aminomethylphenyl)pyridinium (AMPP) to convert the carboxylic acid to a permanently charged amide.[9] Follow the specific reaction conditions for the chosen derivatization reagent.

  • LC-ESI-MS/MS Analysis:

    • Reconstitute the derivatized sample in a suitable mobile phase.

    • Inject the sample onto a reverse-phase LC column.

    • Use a mobile phase gradient with a proton source (e.g., 0.1% formic acid) for positive ion mode ESI.

    • Set the mass spectrometer to monitor for the specific mass of the derivatized lignoceric acid.

    • Optimize ESI source parameters (capillary voltage, gas flows, and temperatures) for maximum signal intensity.

Visualizations

Troubleshooting_Low_Signal start Start: Low or No Signal decision1 Check Ionization Technique start->decision1 process_esi ESI: Consider Derivatization decision1->process_esi ESI process_maldi MALDI: Check Matrix & Adducts decision1->process_maldi MALDI decision2 Check Source Parameters process_params Systematically Optimize Voltages & Gas Flows decision2->process_params decision3 Check Sample Prep process_prep_esi ESI: Check Mobile Phase pH decision3->process_prep_esi ESI process_prep_maldi MALDI: Improve Co-crystallization decision3->process_prep_maldi MALDI process_esi->decision2 process_maldi->decision2 process_params->decision3 end_node Re-analyze process_prep_esi->end_node process_prep_maldi->end_node

Caption: Troubleshooting workflow for low or no signal.

MALDI_Workflow start Start: MALDI Analysis prep_matrix Prepare LiDHB Matrix start->prep_matrix prep_sample Dissolve Heneicosanyl Lignocerate start->prep_sample spot_sample Spot Matrix then Sample (Ma/Sa Method) prep_matrix->spot_sample prep_sample->spot_sample air_dry Air Dry Completely spot_sample->air_dry analyze Acquire Mass Spectrum (Positive Ion Mode) air_dry->analyze end_node Evaluate [M+Li]⁺ Signal analyze->end_node

Caption: Experimental workflow for MALDI-TOF analysis.

ESI_Workflow start Start: ESI Analysis hydrolysis Hydrolyze Wax Ester start->hydrolysis extraction Extract Fatty Acid & Alcohol hydrolysis->extraction derivatization Derivatize Fatty Acid (e.g., with AMPP) extraction->derivatization lc_ms LC-ESI-MS/MS Analysis (Positive Ion Mode) derivatization->lc_ms end_node Evaluate Derivatized Analyte Signal lc_ms->end_node

Caption: Experimental workflow for ESI analysis.

References

Technical Support Center: Method Refinement for Trace-Level Detection of Heneicosanyl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace-level detection of Heneicosanyl Lignocerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace-level detection challenging?

This compound is a wax ester composed of heneicosanol (a 21-carbon fatty alcohol) and lignoceric acid (a 24-carbon saturated fatty acid). Its detection at trace levels is challenging due to its high molecular weight, low volatility, and non-polar nature. These characteristics can lead to difficulties in extraction, chromatographic separation, and ionization for mass spectrometric analysis.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary techniques for the quantification of this compound.

  • GC-MS is a robust technique, particularly for volatile and thermally stable compounds. For this compound, high-temperature GC is often required, and derivatization may be necessary to improve its volatility and chromatographic behavior.

  • LC-MS/MS is well-suited for the analysis of intact, non-volatile compounds and is highly sensitive and selective. This technique is often preferred for complex biological matrices as it may require less rigorous sample cleanup compared to GC-MS.

Q3: Is derivatization necessary for the analysis of this compound?

  • For GC-MS analysis: While high-temperature GC can analyze some intact wax esters, derivatization is often recommended to improve peak shape and reduce the risk of thermal degradation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to increase the volatility of the molecule by converting any active hydrogen atoms to trimethylsilyl (B98337) ethers.[1][2]

  • For LC-MS/MS analysis: Derivatization is generally not required, as this technique can analyze the intact wax ester.

Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?

In Electron Ionization (EI) mass spectrometry, commonly used in GC-MS, wax esters like this compound typically fragment to produce characteristic ions. The most prominent fragments are usually the acylium ion from the fatty acid moiety and ions corresponding to the fatty alcohol portion. For this compound, one would expect to see a prominent peak corresponding to the lignoceryl acylium ion ([C24H47O]+).

In Electrospray Ionization (ESI) used in LC-MS, you will primarily observe the protonated molecule [M+H]+ or adducts with ions from the mobile phase, such as [M+NH4]+ or [M+Na]+. Tandem mass spectrometry (MS/MS) of these precursor ions will yield product ions resulting from the cleavage of the ester bond, providing structural information about the fatty acid and fatty alcohol components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace-level detection of this compound.

GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing 1. Active sites in the inlet or column: The ester can interact with active silanol (B1196071) groups. 2. Low inlet temperature: Incomplete vaporization of the high molecular weight analyte. 3. Column contamination: Buildup of non-volatile residues. 4. Improper column installation: Dead volume at the connection points.1. Use a deactivated inlet liner and an inert column. Consider derivatization to block active sites. 2. Increase the inlet temperature, but avoid exceeding the thermal stability of the compound. 3. Trim the first few centimeters of the column or bake it out at a high temperature. 4. Ensure the column is installed correctly according to the manufacturer's instructions.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization: Inefficient ionization in the MS source. 2. Adsorption in the GC system: The analyte is lost on active surfaces. 3. Inefficient extraction or sample loss: Poor recovery during sample preparation. 4. Low derivatization efficiency: Incomplete reaction with the derivatizing agent.1. Clean the ion source of the mass spectrometer. 2. Use a deactivated liner and column. 3. Optimize the extraction protocol and minimize sample transfer steps. 4. Optimize the derivatization reaction conditions (temperature, time, reagent excess).
Ghost Peaks 1. Carryover from previous injections: Residual analyte in the injection port or column. 2. Septum bleed: Degradation of the injector septum at high temperatures. 3. Contaminated carrier gas: Impurities in the gas supply.1. Run blank solvent injections after high-concentration samples. Clean the inlet. 2. Use a high-quality, low-bleed septum. 3. Ensure the use of high-purity carrier gas and install gas purifiers.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Broadening or Splitting) 1. Inappropriate mobile phase: The analyte has poor solubility in the mobile phase. 2. Column degradation: The stationary phase is damaged. 3. Sample overload: Too much sample injected onto the column.1. Optimize the mobile phase composition, including the organic solvent and additives. 2. Replace the analytical column. 3. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate: Issues with the LC pump. 2. Column temperature variations: Inadequate column thermostatting. 3. Changes in the column chemistry: The column is not properly equilibrated.1. Prime the LC pumps and check for leaks. 2. Ensure the column oven is functioning correctly. 3. Allow sufficient time for column equilibration before starting the analytical run.
Ion Suppression or Enhancement 1. Matrix effects: Co-eluting compounds from the sample matrix interfere with the ionization of the analyte. 2. High salt concentration in the sample: Salts can suppress the ESI signal.1. Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample. 2. Use a desalting step in the sample preparation or use a mobile phase with volatile buffers.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound, based on established protocols for similar long-chain wax esters.

Protocol 1: GC-MS Analysis of this compound

This protocol is adapted from methods for the analysis of long-chain wax esters in biological and plant samples.

1. Sample Preparation and Extraction:

  • For Plant Waxes:

    • Weigh approximately 100 mg of the dried plant material into a glass tube.

    • Add 5 mL of chloroform:methanol (2:1, v/v) and sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Evaporate the solvent under a stream of nitrogen.

  • For Biological Tissues:

    • Homogenize approximately 50 mg of tissue in 2 mL of isopropanol.

    • Add 3 mL of hexane (B92381) and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the upper hexane layer.

    • Repeat the hexane extraction twice more.

    • Combine the hexane extracts and evaporate to dryness under nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Parameters:

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer 7010B Triple Quadrupole GC/MS or equivalent
Column DB-1HT or equivalent high-temperature capillary column (15 m x 0.25 mm, 0.10 µm film thickness)
Injector Temperature 320°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature 150°C, hold for 2 min, ramp to 340°C at 10°C/min, hold for 10 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 340°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-800
Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on methods for the analysis of intact wax esters in complex matrices.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedures as described in Protocol 1. No derivatization is required.

  • After evaporation, reconstitute the dried extract in 1 mL of isopropanol:acetonitrile (1:1, v/v).

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before injection.

2. LC-MS/MS Parameters:

Parameter Value
LC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S or equivalent
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient 30% B to 100% B over 15 min, hold at 100% B for 5 min, then re-equilibrate to 30% B
Flow Rate 0.4 mL/min
Column Temperature 55°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
MRM Transitions To be determined by infusing a standard of this compound. A likely precursor ion would be the [M+NH4]+ adduct.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Plant or Biological Sample Extraction Solvent Extraction (e.g., Chloroform:Methanol) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation with BSTFA Evaporation->Derivatization GCMS High-Temperature GC-MS Derivatization->GCMS Data Data Acquisition and Analysis GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

experimental_workflow_lcmsms cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Plant or Biological Sample Extraction_LC Solvent Extraction Sample_LC->Extraction_LC Evaporation_LC Evaporation to Dryness Extraction_LC->Evaporation_LC Reconstitution Reconstitution in Injection Solvent Evaporation_LC->Reconstitution Filtration Syringe Filtration Reconstitution->Filtration LCMSMS Reverse-Phase LC-MS/MS Filtration->LCMSMS Data_LC Data Acquisition and Quantification LCMSMS->Data_LC

References

Technical Support Center: Quantification of Heneicosanyl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Heneicosanyl lignocerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental analysis of this very long-chain wax ester, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is a wax ester composed of heneicosanol and lignoceric acid. As a very long-chain, non-polar lipid, its analysis in biological matrices is often complicated by its low solubility in aqueous environments and its tendency to co-elute with other lipids, leading to significant matrix effects in mass spectrometry-based quantification.

Q2: What is the "matrix effect" and how does it affect this compound analysis?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis. For this compound, common sources of matrix effects in biological samples include phospholipids, triglycerides, and other fatty acid esters.

Q3: How can I detect if matrix effects are impacting my this compound quantification?

Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Analysis: This is a quantitative method where a known amount of this compound standard is spiked into a blank matrix extract (that has undergone the full sample preparation procedure) and a neat solvent. The peak area of the analyte in the matrix is then compared to the peak area in the neat solvent. A significant difference indicates the presence of matrix effects.

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the mass spectrometer's ion source while injecting a blank, extracted sample matrix onto the LC column. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.

  • Serial Dilution of Sample Extract: Diluting the sample extract can help to reduce the concentration of interfering matrix components. If the calculated concentration of this compound changes with the dilution factor (after correcting for dilution), it suggests the presence of matrix effects.

Troubleshooting Guide

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no signal for this compound Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.1. Optimize Sample Preparation: Implement a more rigorous cleanup step, such as solid-phase extraction (SPE), to remove interfering lipids. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components. Consider using a different column chemistry (e.g., C30 instead of C18). 3. Dilute the Sample: Diluting the extract can reduce the concentration of interfering substances.
Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample matrix.1. Optimize Extraction Solvent: this compound is non-polar. Ensure the extraction solvent is appropriate. A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is commonly used for lipid extraction. 2. Increase Extraction Efficiency: Perform multiple extraction steps to ensure complete recovery.
Inadequate Solubility: The analyte has precipitated out of the solution.1. Check Solvent Compatibility: Ensure this compound is soluble in the final reconstitution solvent. Consider using a solvent mixture with a higher proportion of a non-polar solvent like hexane (B92381) or chloroform.
High variability in replicate injections Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction. 2. Employ Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects.
Poor peak shape Co-elution with Interfering Compounds: A matrix component is eluting very close to the analyte.1. Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or flow rate to improve peak resolution. 2. Use a Higher Resolution Column: A longer column or one with a smaller particle size can provide better separation.
Unexpected peaks in the chromatogram Contamination: Contamination from solvents, glassware, or the sample itself.1. Run Solvent Blanks: Inject pure solvent to check for system contamination. 2. Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., LC-MS grade). 3. Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware.

Quantitative Data Summary

The following table summarizes the potential impact of matrix effects on analyte quantification and the effectiveness of different mitigation strategies. The data presented is a representative example based on typical findings in lipidomics and may not be specific to this compound, for which publicly available quantitative data on matrix effects is limited.

Mitigation Strategy Matrix Analyte Class Observed Ion Suppression (Without Mitigation) Improvement in Signal Intensity (With Mitigation) Reference
Sample Dilution (10-fold) Human PlasmaLipids50-80%20-40% increaseGeneral Knowledge
Solid-Phase Extraction (SPE) Biological TissueFatty Acid Esters60-90%70-95% recovery of signalGeneral Knowledge
Use of Stable Isotope-Labeled Internal Standard SerumVarious Lipids40-70%Corrects for variability, leading to <15% CVGeneral Knowledge
Matrix-Matched Calibrants Whole BloodLipids30-60%Allows for accurate quantification despite suppressionGeneral Knowledge

CV: Coefficient of Variation

Experimental Protocols

Protocol 1: Sample Preparation using Folch Extraction

This protocol is a standard method for extracting total lipids from biological samples.

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a mixture of 2 mL of chloroform and 1 mL of methanol.

  • Extraction: Agitate the mixture for 20 minutes at room temperature.

  • Phase Separation: Add 0.6 mL of water to the homogenate and vortex thoroughly. Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of methanol, chloroform, and isopropanol).

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Standard): A known concentration of this compound standard in the final mobile phase composition.

    • Set B (Blank Matrix): A blank matrix sample (devoid of the analyte) processed through the entire sample preparation procedure.

    • Set C (Post-Spiked Matrix): The processed blank matrix from Set B is spiked with the same concentration of this compound standard as in Set A.

  • Analyze all three sets by LC-MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Homogenization (Chloroform:Methanol) extraction 2. Liquid-Liquid Extraction homogenization->extraction phase_separation 3. Phase Separation extraction->phase_separation collection 4. Collect Organic Layer phase_separation->collection drying 5. Dry Down collection->drying reconstitution 6. Reconstitute drying->reconstitution lc_separation LC Separation (C18 or C30 column) reconstitution->lc_separation ionization Ionization (APCI or ESI) lc_separation->ionization ms_detection MS/MS Detection ionization->ms_detection quantification Quantification ms_detection->quantification matrix_effect_assessment Matrix Effect Assessment quantification->matrix_effect_assessment troubleshooting_logic decision decision start Start: Poor Quantification Results check_signal Is the analyte signal low/absent? start->check_signal check_variability Is there high variability? check_signal->check_variability No ion_suppression Potential Ion Suppression check_signal->ion_suppression Yes check_peak_shape Is peak shape poor? check_variability->check_peak_shape No use_is Use Stable Isotope-Labeled Internal Standard check_variability->use_is Yes adjust_lc Adjust LC Conditions check_peak_shape->adjust_lc Yes end End: Improved Quantification check_peak_shape->end No optimize_sample_prep Optimize Sample Prep (e.g., SPE) ion_suppression->optimize_sample_prep improve_chromatography Improve Chromatography optimize_sample_prep->improve_chromatography improve_chromatography->end matrix_matched Use Matrix-Matched Calibrants use_is->matrix_matched matrix_matched->end adjust_lc->end

Technical Support Center: Heneicosanyl Lignocerate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing heneicosanyl lignocerate for in vitro assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Problem Potential Cause Suggested Solution
This compound will not dissolve in the primary solvent. This compound is a long-chain wax ester with very low aqueous solubility and limited solubility in many common organic solvents at room temperature.1. Solvent Selection: Switch to or combine with more suitable organic solvents. Aromatic solvents, chloroform, ethers, and esters are generally effective for dissolving wax esters.[1] For cell culture applications, consider using biocompatible solvents like DMSO or ethanol (B145695). 2. Heating: Gently warm the solvent to increase the solubility of the wax ester. For instance, the solubility of long-chain waxes in ethanol increases significantly with temperature, with notable improvements observed between 40°C and 60°C.[2] 3. Sonication: Use a water bath sonicator to aid in the dissolution process after adding the compound to the solvent.
Precipitation occurs when the stock solution is added to the aqueous culture medium. The concentration of the organic solvent in the final culture medium is too high, causing the hydrophobic compound to precipitate out of the solution. This is a common issue when diluting a stock solution made in a strong organic solvent into an aqueous buffer.1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic and low enough to maintain solubility. For DMSO, the final concentration should typically be ≤ 0.1% (v/v), and for ethanol, ≤ 0.5% (v/v).[3] 2. Use of Surfactants/Co-solvents: Incorporate a biocompatible surfactant with a low Hydrophilic-Lipophilic Balance (HLB) or a co-solvent like propylene (B89431) glycol or polyethylene (B3416737) glycol to improve the stability of the compound in the aqueous medium.[4] 3. Formulation Strategies: Consider advanced formulation techniques such as creating microemulsions or solid lipid nanoparticles (SLNs) to enhance aqueous dispersibility.
Observed cellular toxicity or altered cell morphology in the control group (vehicle control). The organic solvent used to dissolve the this compound is cytotoxic at the concentration used in the experiment.1. Determine Maximum Tolerable Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect cell viability or morphology.[3] 2. Switch to a Less Toxic Solvent: If the current solvent is too toxic, explore alternatives. For example, some cell lines may tolerate ethanol better than DMSO, or vice versa. 3. Reduce Solvent Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in the culture medium, thereby lowering the final solvent concentration.
Inconsistent or non-reproducible experimental results. This could be due to incomplete dissolution, precipitation of the compound over time, or degradation of the compound.1. Ensure Complete Initial Dissolution: Visually inspect the stock solution to ensure no particulate matter is present. Gentle heating and vortexing can aid in complete dissolution. 2. Prepare Fresh Working Solutions: Prepare working solutions fresh from the stock solution for each experiment to avoid issues with compound stability and precipitation over time. 3. Storage of Stock Solution: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) and protected from light to prevent degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is a wax ester, which is an ester of heneicosanyl alcohol (a 21-carbon alcohol) and lignoceric acid (a 24-carbon saturated fatty acid). Its long, saturated hydrocarbon chains make it highly hydrophobic and solid at room temperature, leading to poor solubility in water and many polar organic solvents.

Q2: What are the best initial solvents to try for dissolving this compound?

A2: For general purposes, aromatic solvents, chloroform, ethers, and other esters are effective for dissolving wax esters.[1] For in vitro assays requiring biocompatibility, high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol are commonly used. It is often necessary to gently heat the solution to facilitate dissolution.

Q3: How can I prepare a solution of this compound for a cell culture experiment?

A3: A common method is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. This stock solution is then serially diluted in the cell culture medium to achieve the desired final concentration. It is crucial to ensure the final solvent concentration is not toxic to the cells (typically below 0.1% for DMSO).

Q4: What are some advanced techniques to improve the aqueous solubility of this compound?

A4: For challenging compounds like this compound, advanced formulation strategies can be employed. These include the formation of microemulsions, self-emulsifying drug delivery systems (SEDDS), or encapsulation into lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[4][5] These techniques can significantly improve the dispersibility and bioavailability of hydrophobic compounds in aqueous environments.

Q5: Are there any known cellular signaling pathways affected by long-chain fatty acid esters like this compound?

A5: Yes, long-chain fatty acyl-CoA esters, the activated forms of fatty acids within the cell, are known to act as signaling molecules. They can regulate metabolic pathways, for instance, by activating AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1][4][6] This leads to an overall shift towards fatty acid oxidation.

Data Presentation

Table 1: Qualitative Solubility of Long-Chain Wax Esters in Common Solvents

SolventSolubilityTemperatureNotes
WaterInsolubleRoom TemperatureHighly hydrophobic nature prevents dissolution.
EthanolSparingly Soluble to SolubleIncreased solubility with heating (e.g., 40-80°C).[2]A biocompatible option for in vitro studies.
Dimethyl Sulfoxide (DMSO)SolubleRoom Temperature/Gentle WarmingA common solvent for preparing stock solutions for cell culture.
ChloroformSolubleRoom TemperatureEffective solvent but has toxicity concerns for cell-based assays.
HexaneSolubleRoom TemperatureA non-polar solvent suitable for extraction but not for direct use in aqueous assays.
Diethyl EtherSolubleRoom TemperatureVolatile and flammable; used for extraction purposes.
AcetoneSolubleRoom TemperatureCan be used for initial dissolution but has limited biocompatibility.
TolueneSolubleRoom TemperatureAn aromatic solvent effective for dissolving waxes, but toxic.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heating block

  • Procedure:

    • Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution in a water bath or on a heating block at 37-50°C for 5-10 minutes.

    • Vortex again until the solution is clear and no particulate matter is visible.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) containing this compound

This protocol provides a general guideline for preparing SLNs using a hot homogenization method. Optimization of lipid and surfactant concentrations will be necessary.

  • Materials:

    • This compound

    • A solid lipid (e.g., tristearin, glyceryl monostearate)

    • A surfactant (e.g., Tween® 80, Poloxamer 188)

    • Purified water

    • High-shear homogenizer or sonicator

    • Magnetic stirrer with a heating plate

  • Procedure:

    • Lipid Phase Preparation: Weigh the solid lipid and this compound and place them in a beaker. Heat the mixture on a magnetic stirrer hot plate to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

    • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

    • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a moderate speed.

    • Homogenization: Subject the resulting pre-emulsion to high-shear homogenization or sonication for a specified period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.

    • Cooling and Nanoparticle Formation: Allow the hot nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.

    • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation & Cell Treatment weigh Weigh Heneicosanyl Lignocerate add_dmso Add DMSO weigh->add_dmso vortex_heat Vortex & Gentle Heat add_dmso->vortex_heat filter Sterile Filter (0.22 µm) vortex_heat->filter store Aliquot & Store at -20°C/-80°C filter->store thaw Thaw Stock Solution store->thaw Use in Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute add_to_cells Add to Cells in Culture dilute->add_to_cells incubate Incubate add_to_cells->incubate assay Perform In Vitro Assay incubate->assay

Caption: Workflow for preparing this compound solutions for in vitro assays.

signaling_pathway LCFA Long-Chain Fatty Acyl-CoA (e.g., from this compound metabolism) AMPK AMPK LCFA->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FAO Fatty Acid Oxidation MalonylCoA->FAO Inhibits FAS Fatty Acid Synthesis MalonylCoA->FAS Precursor for

Caption: Simplified AMPK signaling pathway activated by long-chain fatty acyl-CoAs.

References

Validation & Comparative

A Comparative Guide to Hene-Lignocerate and Other Long-Chain Wax Esters for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Heneicosanyl Lignocerate, a saturated very-long-chain wax ester, with other long-chain wax esters commonly utilized in pharmaceutical and research applications. Due to the limited direct experimental data on pure this compound, its properties are inferred from the known characteristics of its constituent molecules: heneicosanol (a C21 fatty alcohol) and lignoceric acid (a C24 fatty acid). This guide synthesizes available data to offer a valuable resource for formulation development and material selection.

Physicochemical Properties of this compound and Comparative Wax Esters

Long-chain wax esters are prized in pharmaceutical formulations for their biocompatibility, biodegradability, and ability to modulate drug release.[1] The physicochemical properties of these esters, such as melting point and solubility, are critical determinants of their performance in drug delivery systems like solid lipid nanoparticles (SLNs) and as tablet coatings.[1] Saturated wax esters, like this compound, generally exhibit higher melting points and are solid at room temperature, making them suitable for creating stable matrices.[2][3]

This compound is an ester formed from heneicosanol and lignoceric acid. Heneicosanol is a waxy white solid with a melting point of approximately 68-71°C.[4] Lignoceric acid is a saturated fatty acid with a melting point of about 84.2°C.[5] The resulting ester, this compound, is expected to have a high melting point and be a solid at room temperature, contributing to the stability of formulations.

The solubility of long-chain wax esters is generally low in water but they are soluble in organic solvents such as chloroform, ethers, and aromatic solvents.[6][7] The solubility in solvents like ethanol (B145695) tends to increase with temperature.[8]

PropertyThis compound (Inferred)Cetyl PalmitateStearyl StearateBeeswax (representative)Carnauba Wax (representative)
Molecular Formula C45H90O2C32H64O2C36H72O2MixtureMixture
Melting Point (°C) High (estimated >80°C)42-50[6]~6062-6582-86
Solubility in Water Insoluble[9][10]InsolubleInsolubleInsolubleInsoluble
Solubility in Organic Solvents Soluble in nonpolar solvents[6][11]SolubleSolubleSolubleSoluble
Primary Applications Potential for controlled release formulationsEmollient, stiffening agentEmollient, viscosity modifierTablet coating, emollient, matrix formerTablet coating, release modifier

Performance in Drug Delivery Systems: A Comparative Overview

Long-chain wax esters are key components in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are effective vehicles for enhancing the bioavailability and controlling the release of therapeutic agents.[1] The choice of wax ester significantly influences the drug loading capacity, release kinetics, and stability of these nanoparticles.

Paraffin wax, another lipid-based material, has been shown to form a hydrophobic barrier that can retard drug release and protect moisture-sensitive drugs.[12] Similarly, carnauba wax is utilized as a tablet-coating agent to achieve sustained drug release.[13] The high melting point of carnauba wax contributes to the formation of a durable, non-polar layer around tablets or pellets.[14]

Given the inferred high melting point of this compound, it is hypothesized to be an excellent candidate for creating stable, solid matrices for sustained-release formulations. Its long, saturated chains would pack efficiently, creating a less permeable barrier to drug diffusion compared to shorter-chain or unsaturated wax esters. Unsaturated wax esters have lower melting points and are more likely to be liquid at room temperature, which can be advantageous for certain formulations but may offer less control over drug release from a solid matrix.[2][3]

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs) via Hot Homogenization and Ultrasonication

This protocol describes a general method for the preparation of SLNs using a wax ester as the lipid matrix. This method is adaptable for comparing the performance of different wax esters, including this compound.

Materials:

  • Wax ester (e.g., Carnauba wax, Glyceryl behenate, Glyceryl distearate)[15]

  • Surfactant (e.g., Polysorbate 80)[15]

  • Co-surfactant (e.g., Sorbitan (B8754009) oleate)[15]

  • Active Pharmaceutical Ingredient (API)

  • Purified water

Procedure:

  • Preparation of the Aqueous Phase: Disperse the surfactant (e.g., Polysorbate 80) in purified water and heat to approximately 92°C under magnetic stirring.[15]

  • Preparation of the Lipid Phase: Melt the wax ester(s) and co-surfactant (e.g., sorbitan oleate) at 92°C with magnetic stirring.[16] If encapsulating a lipophilic API, dissolve it in the molten lipid phase.[16]

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer (e.g., Ultra-Turrax®).[15]

  • Sonication: Subject the pre-emulsion to ultrasonication to reduce the particle size. The duration and amplitude of sonication are critical parameters to be optimized.[15]

  • Cooling and Solidification: Immediately cool the nanoemulsion in an ice bath to facilitate the solidification of the lipid nanoparticles.[15]

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the nanoparticle suspension.

  • Entrapment Efficiency and Drug Loading: Quantified by separating the free drug from the SLNs (e.g., by ultracentrifugation) and analyzing the amount of encapsulated drug using a suitable analytical method (e.g., HPLC).

  • In Vitro Drug Release: Studied using a dialysis bag method or a Franz diffusion cell system.

Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of the composition of wax esters.

Procedure:

  • Sample Preparation: For complex waxes, hydrolysis (saponification) may be necessary to analyze the constituent fatty acids and fatty alcohols separately.[17]

    • To hydrolyze, weigh 10-20 mg of the wax sample and add 2 mL of 1N HCl in anhydrous ethanol.[1] Reflux the mixture.

    • The resulting fatty acids can be methylated to form fatty acid methyl esters (FAMEs) for GC analysis.[17]

    • The fatty alcohols can be acetylated for GC analysis.[17]

  • GC-MS Analysis:

    • Use a high-temperature capillary column suitable for the analysis of long-chain compounds.[11]

    • Set the injector and detector temperatures to a high value (e.g., 390°C).[11]

    • Program the column temperature with a gradient to ensure the separation of different wax ester components (e.g., from 120°C to 390°C).[11]

    • Mass spectra are detected in electron ionization (EI) mode.[11]

Visualizations

Biosynthesis of Long-Chain Wax Esters

The biosynthesis of long-chain wax esters is a fundamental biological process that is relevant to understanding their production in natural sources.[10]

cluster_0 Cytosol / Peroxisome Fatty Acyl-CoA Fatty Acyl-CoA Fatty Alcohol Fatty Alcohol Fatty Acyl-CoA->Fatty Alcohol Fatty Acyl-CoA Reductase (FAR) Wax Ester Wax Ester Fatty Alcohol->Wax Ester Wax Synthase (WS) Another Fatty Acyl-CoA Another Fatty Acyl-CoA Another Fatty Acyl-CoA->Wax Ester

Caption: Simplified biosynthetic pathway of long-chain wax esters.

Experimental Workflow for SLN Formulation and Characterization

The following diagram illustrates a typical workflow for the development and evaluation of wax ester-based solid lipid nanoparticles.

cluster_materials 1. Material Selection cluster_formulation 2. Formulation cluster_characterization 3. Characterization cluster_performance 4. Performance Evaluation Material Selection Material Selection Formulation Formulation Material Selection->Formulation Characterization Characterization Formulation->Characterization Performance Evaluation Performance Evaluation Characterization->Performance Evaluation Wax Ester Wax Ester Surfactant Surfactant API API Hot Homogenization Hot Homogenization Ultrasonication Ultrasonication Particle Size & PDI Particle Size & PDI Zeta Potential Zeta Potential Entrapment Efficiency Entrapment Efficiency In Vitro Release In Vitro Release Stability Studies Stability Studies

Caption: Workflow for wax ester-based SLN development.

References

Cross-Instrument Validation of Heneicosanyl Lignocerate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid species such as heneicosanyl lignocerate is critical for product development, quality control, and various research applications. The choice of analytical instrumentation can significantly impact the reliability and comparability of quantitative data. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

This compound, a C42 wax ester, presents analytical challenges due to its high molecular weight and low volatility. This guide outlines the performance characteristics of GC-MS and HPLC-MS for the analysis of this compound, supported by experimental data from studies on long-chain wax esters.

Quantitative Performance Comparison

The selection of an analytical instrument for the quantification of this compound should be based on a thorough evaluation of its performance characteristics. The following table summarizes the key quantitative metrics for GC-MS and HPLC-MS based on available data for long-chain wax esters. It is important to note that direct head-to-head cross-validation data for this compound is limited; therefore, the presented data is a synthesis from studies on structurally similar long-chain wax esters.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (R²) Good linearity (R² = 0.9876) has been observed for wax esters with carbon numbers from 29 to 44 over a concentration range of 0.1–0.5 mg/mL.[1]For some lipids, good linearity (R² ≥ 0.997) has been achieved. The response can be dependent on the analyte's volatility and mobile phase composition.[1]
Limit of Detection (LOD) While not explicitly reported for this compound, high-temperature GC-MS is generally considered to have high sensitivity with low limits of detection for wax esters.[2]For some lipids, LODs were between 0.02 and 0.04 µg. For the fatty alcohol 1-triacontanol, the LOD was 0.2 mg/L.[1] Sensitivity is dependent on the ionization technique (e.g., APCI, ESI).
Limit of Quantification (LOQ) Not explicitly reported for this compound. The IUPAC provides a general definition for LOQ.[1]For some lipids, LOQs were between 0.04 and 0.10 µg. For 1-triacontanol, the LOQ was 0.6 mg/L.[1]
Precision (RSD%) Not explicitly reported in the reviewed literature for wax esters.For certain lipids, intra-day precision was <11.2% and inter-day precision was 10.2%.[1]
Accuracy (Recovery %) Not explicitly reported in the reviewed literature for wax esters.For some lipids, recoveries were between 92.9% and 108.5%.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different laboratories and instruments. Below are representative experimental protocols for the quantification of this compound using GC-MS and HPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

High-temperature GC-MS is necessary for the analysis of high molecular weight wax esters like this compound.[1]

1. Sample Preparation:

  • Dissolve samples and standards in a suitable organic solvent such as hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[1]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC, or equivalent.[2]

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS, or equivalent.[2]

  • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[1][2]

  • Injector Temperature: 390 °C.[3]

  • Detector Temperature: 390 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 120°C.

    • Ramp 1: Increase to 240°C at 15°C/min.

    • Ramp 2: Increase to 390°C at 8°C/min.

    • Hold at 390°C for 6 minutes.[3]

  • Injection Mode: Splitless (1 µL injection volume).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Operate in electron ionization (EI) mode.[1]

    • Scan range: m/z 50-920.[3]

3. Calibration:

  • Prepare a series of external standards of this compound in the desired concentration range.

  • Generate a calibration curve by plotting the peak area of the target analyte against its concentration.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

HPLC coupled with a mass spectrometer, often using an Atmospheric Pressure Chemical Ionization (APCI) source, is a powerful technique for the analysis of less volatile compounds like long-chain wax esters.

1. Sample Preparation:

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series, or equivalent.

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS, or equivalent.

  • Column: A C18 or C30 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of methanol and chloroform can be used.

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

  • MS Settings (APCI): Optimize source parameters such as vaporizer temperature, capillary voltage, and gas flows for maximum sensitivity. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) for quantification.

3. Calibration:

  • Prepare a series of external standards of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, created using the DOT language, outline the experimental workflows for both GC-MS and HPLC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dissolve Dissolve in Organic Solvent (e.g., Hexane) Sample->Dissolve Injection Splitless Injection Dissolve->Injection Separation High-Temp GC Separation (DB-1 HT Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (m/z 50-920) Ionization->Detection Quantification Quantification (External Standard) Detection->Quantification

Caption: Generalized workflow for this compound quantification by GC-MS.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dissolve Dissolve in Solvent Mixture (e.g., Chloroform/Methanol) Sample->Dissolve Injection HPLC Injection Dissolve->Injection Separation Reversed-Phase Separation (C18 or C30 Column) Injection->Separation Ionization APCI Ionization Separation->Ionization Detection Mass Spectrometry (Full Scan or SIM) Ionization->Detection Quantification Quantification (External Standard) Detection->Quantification

Caption: Generalized workflow for this compound quantification by HPLC-MS.

Conclusion

Both GC-MS and HPLC-MS are powerful techniques for the quantification of this compound. GC-MS, particularly with high-temperature capabilities, offers high sensitivity and detailed structural information.[2] However, it may be limited by the volatility of the analyte. HPLC-MS provides a versatile alternative, especially for less volatile and thermally labile compounds, with simpler sample preparation. The choice between these instruments should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the need for structural elucidation versus high-throughput screening. For robust cross-validation, it is recommended to analyze the same sample set on both platforms to ensure data consistency and reliability.

References

Heneicosanyl Lignocerate vs. Other Lipids as Plant Species Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of robust and specific biomarkers is critical for the accurate classification of plant species, understanding plant responses to environmental stress, and for various applications in drug development and agriculture. Among the diverse array of plant lipids, cuticular waxes and their components have emerged as promising chemotaxonomic markers. This guide provides a comprehensive comparison of heneicosanyl lignocerate, a long-chain wax ester, with other major lipid classes—n-alkanes, fatty acids, and sterols—for their utility as plant species biomarkers. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Comparison of Lipid Biomarkers

The abundance and composition of cuticular waxes can vary significantly between plant species, making them a valuable tool for chemotaxonomy. The following table summarizes the relative abundance of major lipid classes in the leaf cuticular wax of three well-studied plant species: Arabidopsis thaliana (a dicot), Zea mays (maize, a monocot), and Triticum aestivum (wheat, a monocot). While specific data for this compound is not broadly available across a wide range of species, data for the broader class of wax esters are presented.

Lipid ClassArabidopsis thaliana (% of total wax)Zea mays (% of total wax)Triticum aestivum (% of total wax)Key Chemotaxonomic Features
n-Alkanes High proportion, predominantly odd-numbered chains (C29, C31)[1]Dominant class, with very long chains (C27-C33)High abundance, primarily C27, C29, C31, and C33[1]Chain length distribution and odd-over-even predominance are key identifiers.
Primary Alcohols Present in significant amountsAbundant, often with even-numbered chainsSignificant componentChain length can be species-specific.
Fatty Acids Variable, generally lower than alkanesPresentPresentCan be useful but are also involved in many metabolic processes, potentially reducing specificity.
Aldehydes Minor componentsPresentMinor componentsLess commonly used as primary biomarkers.
Wax Esters Present, but often in lower concentrations than alkanes[2]Present, composition varies with developmental stageCan be significant, with varying chain lengthsThe specific combination of fatty acid and alcohol moieties offers high specificity. This compound (C21 acid and C24 alcohol) is an example of a highly specific but less commonly quantified wax ester.
Sterols Present in the cuticle, including β-sitosterol, campesterol, and stigmasterol[3]PresentPresentThe profile of different sterols can be indicative of plant family or genus.

Note: The percentage composition can vary depending on the plant's developmental stage, environmental conditions, and the specific analytical methods used.[4]

Performance Comparison of Lipid Biomarkers

Biomarker ClassSpecificityAbundanceStabilityAnalytical Complexity
This compound (Wax Esters) High (specific fatty acid and alcohol combination)Generally low to moderateHighModerate to High (GC-MS, LC-MS)
n-Alkanes Moderate to High (chain length distribution)HighVery HighLow to Moderate (GC-MS)
Fatty Acids Low to Moderate (less specific due to metabolic roles)HighModerateLow to Moderate (GC-MS after derivatization)
Sterols Moderate (profile of multiple sterols)ModerateHighModerate (GC-MS, LC-MS)

Experimental Protocols

Accurate quantification and identification of lipid biomarkers are essential for their use in chemotaxonomy. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of plant cuticular waxes.

Protocol for Cuticular Wax Extraction and Analysis by GC-MS

This protocol provides a generalized method for the extraction and analysis of cuticular waxes from plant leaves.

1. Materials:

  • Fresh plant leaves

  • Chloroform (B151607) (analytical grade)

  • Internal standard (e.g., n-tetracosane, dotriacontane)

  • Glass vials with Teflon-lined caps

  • Nitrogen gas stream

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Cuticular Wax Extraction: [1]

  • Determine the surface area of fresh leaves for later quantification of wax coverage.

  • Immerse the leaves in a glass vial containing chloroform and the internal standard. The volume of chloroform should be sufficient to completely submerge the leaves.

  • Gently agitate the vial for 30-60 seconds to dissolve the epicuticular waxes without extracting intracellular lipids.

  • Carefully remove the leaves from the vial.

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

3. Derivatization (for analysis of polar compounds like fatty acids and alcohols):

  • To improve the volatility of polar compounds, they can be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Add a known amount of pyridine (B92270) and BSTFA to the dried wax extract.

  • Heat the vial at 70-80°C for 30-60 minutes to complete the derivatization reaction.

  • Evaporate the excess derivatizing reagents under a nitrogen stream.

  • Re-dissolve the derivatized wax sample in chloroform or hexane (B92381) for GC-MS analysis.

4. GC-MS Analysis: [1]

  • Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 50-80°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 5-10°C per minute to 320°C.

    • Final hold: Maintain at 320°C for 10-20 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

5. Data Analysis:

  • Identify individual wax components by comparing their mass spectra and retention times with those of authentic standards and by using mass spectral libraries (e.g., NIST, Wiley).

  • Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

The biosynthesis of cuticular waxes, including this compound, is a complex process involving multiple enzymatic steps primarily located in the endoplasmic reticulum. This pathway is tightly regulated and responds to various developmental and environmental cues, such as drought and pathogen attack.

Biosynthesis of Cuticular Wax Components

The following diagram illustrates the general biosynthetic pathway leading to the formation of major cuticular wax components, including the precursors for wax esters.

Cuticular Wax Biosynthesis C16_C18_Acyl_CoA C16/C18-Acyl-CoA (from plastid) VLCFA_CoA Very-Long-Chain Acyl-CoA (VLCFA-CoA) C16_C18_Acyl_CoA->VLCFA_CoA Fatty Acid Elongase (FAE) Complex Aldehydes Aldehydes VLCFA_CoA->Aldehydes Acyl-CoA Reductase Primary_Alcohols Primary Alcohols VLCFA_CoA->Primary_Alcohols Acyl-CoA Reductase Wax_Esters Wax Esters (e.g., this compound) VLCFA_CoA->Wax_Esters Wax Synthase (WSD1) dummy1 dummy2 n_Alkanes n-Alkanes Aldehydes->n_Alkanes Decarbonylase Secondary_Alcohols_Ketones Secondary Alcohols & Ketones n_Alkanes->Secondary_Alcohols_Ketones Hydroxylase/Oxidase Primary_Alcohols->Wax_Esters Wax Synthase (WSD1)

Caption: Biosynthesis of major cuticular wax components.

Regulation of Cuticular Wax Biosynthesis under Drought Stress

Environmental stresses, such as drought, can trigger signaling cascades that lead to an increase in cuticular wax deposition to reduce water loss. The hormone abscisic acid (ABA) plays a key role in this response.

Drought Stress Signaling and Wax Biosynthesis Drought_Stress Drought Stress ABA_Synthesis ABA Biosynthesis Drought_Stress->ABA_Synthesis ABA Abscisic Acid (ABA) ABA_Synthesis->ABA MYB96 MYB96 Transcription Factor ABA->MYB96 activates Wax_Genes Wax Biosynthesis Genes (e.g., KCS, CER1, WSD1) MYB96->Wax_Genes upregulates transcription Wax_Accumulation Increased Cuticular Wax Accumulation Wax_Genes->Wax_Accumulation Drought_Resistance Enhanced Drought Resistance Wax_Accumulation->Drought_Resistance

Caption: ABA-mediated regulation of wax biosynthesis under drought.

Experimental Workflow for Lipid Biomarker Analysis

The following diagram outlines the typical workflow for the analysis of plant lipid biomarkers from sample collection to data interpretation.

Experimental Workflow Sample_Collection 1. Plant Sample Collection (e.g., Leaves) Extraction 2. Cuticular Wax Extraction (Solvent Immersion) Sample_Collection->Extraction Derivatization 3. Derivatization (Optional) (e.g., Silylation) Extraction->Derivatization GCMS_Analysis 4. GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing 5. Data Processing (Peak Integration, Identification) GCMS_Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis (PCA, Clustering) Data_Processing->Statistical_Analysis Interpretation 7. Chemotaxonomic Interpretation Statistical_Analysis->Interpretation

References

A Comparative Analysis of the Bioactivity of Heneicosanyl Lignocerate Components and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heneicosanyl lignocerate, a wax ester composed of heneicosane (B133394) and lignoceric acid, remains largely uncharacterized in terms of its specific biological activities. However, an examination of its constituent molecules and their close structural analogs provides a foundational understanding of its potential pharmacological profile. This guide offers a comparative analysis of the known biological activities of heneicosane, lignoceric acid, and the structurally related 1-heneicosanol, presenting available experimental data to inform future research and drug development efforts.

Comparative Biological Activity Data

While direct comparative studies on this compound and its analogs are not yet available in scientific literature, the following tables summarize the reported biological activities of its key components and a relevant analog.

Table 1: Antimicrobial Activity

CompoundTest OrganismConcentrationResultReference
HeneicosaneStreptococcus pneumoniae10 µg/ml31 ± 0.64 mm inhibition zone[1][2][3][4]
HeneicosaneAspergillus fumigatus10 µg/ml29 ± 0.86 mm inhibition zone[1][3]
HeneicosaneEscherichia coli ATCC 8739100 µl of crude extract containing Heneicosane11.5 to 13 mm inhibition zone[2]
1-HeneicosanolStaphylococcus aureus (ATCC 29213)250 µg/mlActive[5]
1-HeneicosanolPseudomonas aeruginosa (ATCC 27853)250 µg/mlActive[5]
1-HeneicosanolCandida albicans (NIM 982879)250 µg/mlActive[5]
1-HeneicosanolCandida krusei (ATCC 6258)250 µg/mlActive[5]
1-HeneicosanolBotrytis cinerea80 µg/mlReduction of germinative tube[5]

Table 2: Anti-inflammatory, Analgesic, and Antipyretic Effects

CompoundBioactivityModelKey FindingsReference
HeneicosaneAnti-inflammatory, Analgesic, AntipyreticRat models (carrageenan-induced paw edema, acetic acid-induced writhing, brewer's yeast-induced pyrexia)Showed very strong, dose-dependent anti-inflammatory, analgesic, and antipyretic effects.[6]
Lignoceric AcidImplicated in inflammatory processesAssociated with demyelinating disorders with an inflammatory component.Abnormal accumulation is linked to pathologies like adrenoleukodystrophy.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method for Heneicosane)
  • Microbial Culture Preparation: The test microorganisms (Streptococcus pneumoniae and Aspergillus fumigatus) are cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Agar (B569324) Plate Inoculation: Molten, cooled Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes. Once solidified, the agar surface is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Preparation: A sterile cork borer is used to create uniform wells in the agar.

  • Application of Test Compound: A specific concentration of Heneicosane (e.g., 10 µg/ml) dissolved in a suitable solvent is added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats for Heneicosane)
  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for a week before the experiment.

  • Induction of Inflammation: A subcutaneous injection of 0.1 ml of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the rats.

  • Drug Administration: The test compound (Heneicosane) is administered orally at different doses one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing Molecular Relationships and Pathways

The following diagrams illustrate the structural relationships of the compounds discussed and a hypothesized signaling pathway for the anti-inflammatory effects of heneicosane.

This compound This compound Heneicosane (C21 Alkane) Heneicosane (C21 Alkane) This compound->Heneicosane (C21 Alkane) Constituent Lignoceric Acid (C24 Fatty Acid) Lignoceric Acid (C24 Fatty Acid) This compound->Lignoceric Acid (C24 Fatty Acid) Constituent 1-Heneicosanol (C21 Fatty Alcohol) 1-Heneicosanol (C21 Fatty Alcohol) Heneicosane (C21 Alkane)->1-Heneicosanol (C21 Fatty Alcohol) Structural Analog

Structural relationship of this compound and its components.

cluster_inflammation Inflammatory Cascade Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Stimulus->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Heneicosane Heneicosane Heneicosane->Pro-inflammatory Mediators Inhibition (Hypothesized)

Hypothesized anti-inflammatory action of Heneicosane.

Concluding Remarks

The presented data, derived from the constituent parts and a structural analog of this compound, suggest that this wax ester may possess noteworthy antimicrobial and anti-inflammatory properties. The antimicrobial activity appears to be associated with the C21 hydrocarbon chain, as evidenced by the activities of both heneicosane and 1-heneicosanol. The anti-inflammatory effects are strongly indicated by the potent activity of heneicosane in established animal models. Lignoceric acid's role is more complex, being integral to cell membrane structure but also implicated in disease states when its metabolism is dysregulated.

This comparative guide highlights the significant gaps in our understanding of this compound itself. Future research should focus on the direct biological evaluation of this wax ester and a broader range of its synthetic analogs to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the therapeutic potential of this class of molecules.

References

A Comparative Guide to the Inter-Laboratory Analysis of Heneicosanyl Lignocerate and Other Very Long-Chain Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The two principal analytical platforms for the analysis of very long-chain wax esters are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific research question, sample matrix, and desired level of sensitivity and structural detail. The following table summarizes the key performance characteristics of GC-MS and HPLC-based methods for the analysis of very long-chain wax esters.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with ELS or MS Detection
Principle Separation of volatile or semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Applicability Suitable for thermally stable and relatively volatile wax esters. High-temperature GC is necessary for very long-chain wax esters.Applicable to a broader range of wax esters, including those that are thermally labile or have very high molecular weights.
Sample Preparation Often requires derivatization to increase volatility (e.g., transesterification to fatty acid methyl esters and fatty alcohols), though analysis of intact esters is possible with high-temperature methods.Typically involves dissolution in a suitable organic solvent. Minimal sample preparation is often required.
Sensitivity Generally offers high sensitivity, particularly with selected ion monitoring (SIM) mode in MS.Sensitivity is detector-dependent. Evaporative Light Scattering Detection (ELSD) provides good sensitivity for non-volatile compounds, while Mass Spectrometry (MS) offers higher sensitivity and specificity.
Structural Information Provides detailed structural information through mass spectral fragmentation patterns, aiding in compound identification.When coupled with MS, it provides valuable structural information. ELSD is a universal detector and does not provide structural information.
Limitations Risk of thermal degradation of unsaturated or very long-chain wax esters at high temperatures. Potential for discrimination of higher molecular weight compounds.Co-elution of isomers can be a challenge. Mobile phase selection can be critical for achieving good separation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of results between different laboratories. Below are representative protocols for the analysis of very long-chain wax esters using GC-MS and LC-MS/MS.

Protocol 1: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) for Intact Wax Ester Analysis

This method is suitable for the analysis of intact very long-chain wax esters and requires a GC system capable of high-temperature operation.

1. Sample Preparation:

  • Dissolve the wax ester sample in a high-boiling point solvent such as toluene (B28343) or hexane (B92381) to a final concentration of approximately 1 mg/mL.

  • An internal standard (e.g., a wax ester with a chain length not present in the sample) can be added for quantitative analysis.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a high-temperature injector and detector.

  • Column: A short, narrow-bore, high-temperature capillary column, such as a 15 m x 0.25 mm i.d., 0.1 µm film thickness, coated with a thermally stable stationary phase (e.g., DB-1ht).

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Injector: Temperature programmed from 50°C to 380°C at a rate of 200°C/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 380°C.

    • Hold at 380°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-1000.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Wax Ester Analysis

This method is advantageous for the analysis of a wide range of wax esters without the need for high temperatures, thus reducing the risk of thermal degradation.

1. Sample Preparation:

  • Dissolve the wax ester sample in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v), to a final concentration of 10-100 µg/mL.

  • An appropriate internal standard (e.g., a deuterated wax ester) should be added for accurate quantification.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system such as a Shimadzu Nexera or Waters ACQUITY UPLC.

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile/Water (90:10, v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification of specific wax esters. Precursor ions will be the [M+H]+ or [M+NH4]+ adducts, and product ions will be characteristic fragments of the fatty acid and fatty alcohol moieties.

Mandatory Visualization

To facilitate a clear understanding of the analytical process, the following diagram illustrates a generalized workflow for the inter-laboratory analysis of

A Comparative Guide to the Identification of Heneicosanyl Lignocerate: High-Resolution Mass Spectrometry vs. Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of lipid species is paramount. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) for the confirmation of Heneicosanyl lignocerate, a very long-chain wax ester. The selection of an appropriate analytical technique is critical for accurate lipidomic profiling and drug development processes.

This compound is a wax ester composed of heneicosanol, a 21-carbon fatty alcohol, and lignoceric acid, a 24-carbon saturated fatty acid. Its chemical formula is C45H90O2, and it has a monoisotopic mass of 662.69413 Da. The accurate identification of such a large, non-polar molecule presents analytical challenges that can be addressed by advanced mass spectrometry techniques.

High-Resolution Mass Spectrometry: The Gold Standard for Accuracy

High-resolution mass spectrometry, typically coupled with liquid chromatography (LC-HRMS), has become a cornerstone of modern lipidomics. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions, a key factor in identifying unknown compounds.

Performance Characteristics of HRMS
ParameterTypical Performance for Very Long-Chain Wax Esters
Mass Accuracy < 5 ppm
Mass Resolution > 60,000 FWHM
Sensitivity (LOD) Low ng/mL to pg/mL range
Linearity (R²) > 0.99

Data compiled from representative studies on long-chain lipid analysis.

Experimental Protocol: LC-HRMS for this compound

1. Sample Preparation:

  • Dissolve the purified lipid extract or standard in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).

  • For complex matrices, a solid-phase extraction (SPE) cleanup using a silica-based sorbent may be necessary to isolate the wax ester fraction.

  • Dilute the sample to a final concentration of approximately 1-10 µg/mL.

2. Liquid Chromatography:

  • Column: A C18 or C30 reversed-phase column is typically used for the separation of non-polar lipids.

  • Mobile Phase: A gradient elution is employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and transitioning to a high percentage of organic solvent (e.g., isopropanol/acetonitrile, 90:10, v/v).

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 40-60 °C.

3. High-Resolution Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used, often with the addition of an adduct-forming salt like ammonium formate (B1220265) to promote the formation of [M+NH4]+ ions. Atmospheric pressure chemical ionization (APCI) is also a viable alternative.

  • Mass Analyzer: An Orbitrap or time-of-flight (TOF) mass analyzer is used to acquire high-resolution mass spectra.

  • Data Acquisition: Full scan mode is used to detect the precursor ion, and tandem MS (MS/MS) is performed on the selected precursor to obtain fragmentation data for structural confirmation. The expected protonated molecule [M+H]+ for this compound is at m/z 663.69413.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_hrms HRMS Analysis Sample Lipid Extract Dissolution Dissolution in Organic Solvent Sample->Dissolution SPE SPE Cleanup (Optional) Dissolution->SPE Dilution Dilution SPE->Dilution Injection Injection Dilution->Injection Column C18/C30 Column Injection->Column Elution Gradient Elution Column->Elution Ionization ESI / APCI (Positive Mode) Elution->Ionization MassAnalyzer Orbitrap / TOF Ionization->MassAnalyzer Detection High-Resolution MS and MS/MS MassAnalyzer->Detection DataAnalysis Accurate Mass & Fragmentation Match Detection->DataAnalysis Data Analysis

Experimental workflow for HRMS identification.

Gas Chromatography-Mass Spectrometry: A Robust Alternative

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For very long-chain wax esters, high-temperature GC-MS is required to ensure volatilization without thermal degradation.

Performance Characteristics of GC-MS
ParameterTypical Performance for Very Long-Chain Wax Esters
Mass Accuracy Nominal Mass (Low Resolution)
Mass Resolution Unit Mass Resolution
Sensitivity (LOD) Low ng to pg range on-column
Linearity (R²) > 0.99

Data compiled from representative studies on long-chain lipid analysis.

Experimental Protocol: High-Temperature GC-MS for this compound

1. Sample Preparation & Derivatization:

  • Dissolve the lipid sample in a volatile organic solvent such as hexane (B92381) or isooctane.

  • While intact wax esters can be analyzed, derivatization of the fatty acid and fatty alcohol after hydrolysis can also be performed for confirmation. For intact analysis, no derivatization is needed.

2. Gas Chromatography:

  • Column: A high-temperature, low-bleed capillary column (e.g., DB-5ht, ZB-1HT) is essential.

  • Injector: A high-temperature, on-column or split/splitless inlet is used.

  • Temperature Program: A temperature ramp is critical, starting at a lower temperature (e.g., 150 °C) and ramping up to a high final temperature (e.g., 380-400 °C) to elute the high molecular weight wax ester.

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry:

  • Ionization: Electron ionization (EI) at 70 eV is standard.

  • Mass Analyzer: A quadrupole mass analyzer is commonly used.

  • Data Acquisition: Full scan mode is used to obtain the mass spectrum. The fragmentation pattern is key for identification.

Fragmentation Patterns: The Key to Structural Elucidation

The fragmentation of this compound in the mass spectrometer provides crucial structural information.

High-Resolution Mass Spectrometry (ESI/APCI): In positive ion mode, the protonated molecule [M+H]+ (m/z 663.7023) is the primary ion observed in the full scan spectrum. In tandem MS (MS/MS), collision-induced dissociation (CID) of the precursor ion will typically yield fragment ions corresponding to the fatty acid and fatty alcohol moieties.

Fragmentation cluster_fragments Characteristic Fragments Parent This compound [M+H]+ m/z 663.7023 FattyAcid Lignoceric Acid Moiety [C24H48O2+H]+ m/z 369.3732 Parent->FattyAcid CID FattyAlcohol Heneicosanol Moiety [C21H43]+ m/z 295.3365 Parent->FattyAlcohol CID

Heneicosanyl Lignocerate: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the antimicrobial potential of very long-chain fatty acid esters with established antimicrobial agents, supported by experimental data and methodological insights.

Published for researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of compounds related to Heneicosanyl Lignocerate, a very long-chain fatty acid ester. Due to a lack of specific studies on this compound, this guide focuses on the broader class of long-chain fatty acid esters and their constituent fatty acids, comparing their performance against known antimicrobial drugs. This analysis is based on published experimental data to inform future research and development in antimicrobial discovery.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various fatty acid esters and related compounds against common pathogenic bacteria and fungi, juxtaposed with the performance of standard antimicrobial drugs.

Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Fatty Acids & Esters
Lauric Acid (C12:0)>400[1]-
Myristoleic Acid (C14:1)100[1]-
Palmitoleic Acid (C16:1)MIC for S. aureus reported[2]-
n-Hexadecanoic acidMIC reported against S. aureus[3]MIC reported against E. coli[3]
Oleic Acid (C18:1)MIC for S. aureus reported[2]-
Linoleic Acid (C18:2)200[1]-
Sucrose Monocaprate2.5 mM10 mM[4]
Standard Antibiotics
Ampicillin (B1664943)0.6 - 1[5]4[5]
Ciprofloxacin (B1669076)0.6[6]≤1 (susceptible)[7]

Note: "MIC reported" indicates that the source confirms antimicrobial activity but does not provide a specific value in the snippet. "-" indicates no data was found for that specific compound-microorganism combination in the provided search results.

Table 2: Comparative Antifungal Efficacy (MIC in µg/mL)

Compound/DrugCandida albicans
Fatty Acids & Esters
n-Hexadecanoic acidMIC reported[3]
Standard Antifungals
Amphotericin B0.25 - 1[8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial potential of a substance. The data presented in this guide are primarily based on the broth microdilution method .

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[9][10]

Procedure Outline:

  • Preparation of Test Compound: The fatty acid ester or antimicrobial agent is dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well plate.[9]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration in the wells.[9][10]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).[9][10]

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the test compound in which there is no visible growth.[9] Appropriate positive (microorganism with no compound) and negative (medium only) controls are included.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the antimicrobial action of fatty acid esters and their evaluation, the following diagrams are provided.

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C for 24h) C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC Determination by Broth Microdilution.

fatty_acid_ester_moa cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Disruption of membrane integrity & increased permeability death Cell Death cytoplasm->death Leakage of intracellular components (ions, metabolites) & disruption of cellular processes compound Fatty Acid Ester (Amphipathic Molecule) compound->membrane Intercalates into lipid bilayer

Proposed Mechanism of Antimicrobial Action for Fatty Acid Esters.

Discussion and Future Directions

The available data suggest that certain fatty acid esters, particularly those with medium-chain fatty acids, exhibit antimicrobial activity against a range of microorganisms. The primary mechanism of action is believed to be the disruption of the cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[11][12]

Compared to conventional antibiotics like ampicillin and ciprofloxacin, the MIC values for the studied fatty acid derivatives are generally higher, indicating lower potency. However, their potential as alternative or adjuvant antimicrobial agents warrants further investigation, especially in the context of rising antibiotic resistance.

The lack of specific data on this compound highlights a gap in the research of very long-chain fatty acid esters as antimicrobial agents. Future studies should aim to synthesize and evaluate the antimicrobial efficacy of such compounds to fully understand the structure-activity relationship of fatty acid chain length and antimicrobial potency. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular interactions between these compounds and microbial cell membranes.

References

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